Technical Documentation Center

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
  • CAS: 509113-98-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure and NMR Spectroscopic Characterization of CAS 531507-39-8

Compound: 5-Bromo-2-chloro- N -[2-(2-chlorophenyl)ethyl]benzamide (CAS 531507-39-8) Target Audience: Structural Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary Halogenated benzamides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 5-Bromo-2-chloro- N -[2-(2-chlorophenyl)ethyl]benzamide (CAS 531507-39-8) Target Audience: Structural Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

Halogenated benzamides represent a privileged pharmacophore class in medicinal chemistry, frequently utilized for their robust metabolic stability and predictable supramolecular interactions. CAS 531507-39-8 is a heavily halogenated derivative featuring a 5-bromo-2-chlorobenzoyl core linked to a 2-chlorophenethyl side chain via an amide bridge. This whitepaper provides a comprehensive, field-proven technical framework for elucidating the crystal structure and Nuclear Magnetic Resonance (NMR) spectra of this compound. By focusing on the causality behind experimental choices, this guide ensures that researchers can establish self-validating analytical protocols.

Molecular Architecture and Theoretical Framework

The structural integrity of CAS 531507-39-8 is governed by the interplay of steric hindrance and non-covalent interactions. The secondary amide (-CONH-) acts as the primary conformational director.

  • Conformational Torsion: The bulky ortho-chloro substituent on the benzoyl ring forces the amide plane to twist out of co-planarity with the aromatic system to minimize steric clash.

  • Supramolecular Drivers: Halogenated benzamides frequently assemble into extended 2D sheets driven by robust N-H···O=C hydrogen bonds, a motif well-documented in the structural systematics of related carboxamides[1]. Furthermore, the face-to-face alignment and π

    π stacking interactions are heavily influenced by the electrostatic potential of the halogen substituents, which can engage in highly directional halogen bonding (e.g., C-Br···O or C-Cl···Cl)[1].

Interaction_Logic Molecule CAS 531507-39-8 Core Structure Amide Amide Motif (-CONH-) Molecule->Amide Halogens Halogen Atoms (Cl, Br) Molecule->Halogens Aromatic Aromatic Rings (Benzoyl & Phenethyl) Molecule->Aromatic HBond Intermolecular H-Bonds (N-H...O=C) Amide->HBond Primary Driver XBond Halogen Bonding (C-X...O or X...X) Halogens->XBond Secondary Driver PiStack Pi-Pi Stacking (Face-to-Face / T-Shaped) Aromatic->PiStack Packing Stabilization

Supramolecular logic dictating the crystal packing of CAS 531507-39-8.

High-Resolution NMR Spectroscopy: Protocols and Predictive Analysis

The acquisition of high-quality NMR spectra for heavily substituted benzamides requires careful solvent selection to mitigate aggregation caused by intermolecular forces[2].

Causality in Experimental Design
  • Solvent Selection: While CDCl 3​ is standard, DMSO-d 6​ is strictly recommended here. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular N-H···O=C chains that cause signal broadening and poor solubility.

  • Self-Validating 2D NMR: 1D 1 H NMR alone is insufficient due to overlapping multiplets in the phenethyl aromatic region (7.20–7.40 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to unambiguously link the phenethyl aliphatic chain to the benzoyl core via a 3JCH​ cross-peak between the α -CH 2​ protons and the amide carbonyl carbon.

Quantitative Data: Predicted Chemical Shifts

The following table summarizes the predicted quantitative data for CAS 531507-39-8, derived from empirical rules for halogenated aromatics.

NucleusPositionPredicted δ (ppm)Multiplicity & J (Hz)Diagnostic Causality
1 HAmide NH8.50bt, J≈5.5 Deshielded by C=O; broad due to quadrupolar 14 N relaxation.
1 HBenzoyl C6-H7.65d, J=2.4 Strongly deshielded by adjacent C=O; meta coupling to C4-H.
1 HBenzoyl C4-H7.58dd, J=8.6,2.4 Ortho coupling to C3-H, meta coupling to C6-H.
1 HBenzoyl C3-H7.45d, J=8.6 Ortho coupling to C4-H.
1 HPhenethyl Ar-H7.20 - 7.40m (4H)Overlapping signals due to similar electronic environments.
1 H α -CH 2​ 3.55dt, J=7.0,5.5 Coupled to adjacent β -CH 2​ and Amide NH.
1 H β -CH 2​ 3.05t, J=7.0 Benzylic position; coupled only to α -CH 2​ .
13 CC=O165.2sCharacteristic amide carbonyl resonance.
13 CC-Cl / C-Br130.0 - 134.0sQuaternary carbons; low intensity due to long T1​ relaxation.
Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ . Ensure complete dissolution via sonication to prevent magnetic susceptibility artifacts.

  • Tuning and Matching: Perform rigorous probe tuning for both 1 H and 13 C channels to maximize signal-to-noise ratio (SNR), critical for detecting quaternary halogenated carbons.

  • 1D Acquisition: Acquire 1 H (minimum 16 scans, relaxation delay D1​=2 s) and 13 C spectra (minimum 1024 scans, D1​=2 s). For accurate integration of quaternary carbons, increase D1​ to 5 seconds.

  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences. Optimize the HMBC long-range coupling delay for J=8 Hz to capture the critical C=O to α -CH 2​ correlation.

NMR_Workflow Sample Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C) Sample->Acq1D Lock & Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Pulse Calibration Process Fourier Transform & Phase/Baseline Correction Acq2D->Process FID Data Assign Signal Assignment & Multiplet Analysis Process->Assign Processed Spectra

Workflow for 1D/2D NMR acquisition and signal assignment of halogenated benzamides.

X-Ray Crystallography: Growth, Acquisition, and Structural Elucidation

Obtaining a high-quality single crystal of CAS 531507-39-8 is paramount for understanding its exact 3D conformation and mapping its non-covalent interaction network.

Crystallization Strategy

Halogenated benzamides tend to precipitate as microcrystalline powders if forced out of solution too rapidly.

  • Methodology: Slow evaporation or vapor diffusion.

  • Solvent System: A biphasic system of Ethyl Acetate (good solvent) and Hexane (antisolvent) is optimal. Ethyl acetate solubilizes the compound while competing slightly for hydrogen bonds, slowing down the nucleation rate and promoting the growth of macroscopic, diffraction-quality single crystals.

Step-by-Step X-Ray Diffraction Protocol
  • Crystal Harvesting: Under a polarized light microscope, select a crystal with well-defined faces, devoid of twinning or satellite crystals. Optimal dimensions are approximately $0.1 \times $0.1 \times $0.2 mm.

  • Cryoprotection and Mounting: Coat the crystal in a perfluoropolyether (e.g., Paratone-N) oil to displace mother liquor and prevent ice ring formation. Mount on a MiTeGen cryoloop.

  • Data Collection (100 K): Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Heavy atoms like Bromine and Chlorine exhibit large thermal ellipsoids at room temperature, which can mask subtle structural features like halogen bonding. Cryocooling minimizes thermal motion, allowing for the accurate determination of anisotropic displacement parameters.

  • Phase Problem Resolution: Utilize Intrinsic Phasing or Direct Methods (e.g., SHELXT) to solve the structure. The heavy Bromine atom will provide a strong anomalous dispersion signal, making phase determination straightforward.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms (especially the amide N-H) are located in the difference Fourier map and refined freely if data resolution permits.

XRD_Pipeline Solvent Solvent Screening (EtOAc/Hexane) Growth Crystal Growth (Slow Evaporation) Solvent->Growth Optimal Solubility Mount Crystal Mounting (Cryoloop + Paratone Oil) Growth->Mount Single Crystal Selection Data Data Collection (100 K, Mo/Cu K-alpha) Mount->Data Cryocooling Solve Structure Solution & Refinement (Direct Methods, Least Squares) Data->Solve Diffraction Spots

Step-by-step pipeline for the crystallization and X-ray diffraction analysis.

References

  • Title: Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides Source: ACS Omega (via PMC / NIH) URL: [Link][3]

  • Title: Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Source: Organic Letters (ACS Publications) URL: [Link][2]

Sources

Exploratory

Pharmacokinetic Profiling of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide: A Predictive and Experimental Guide

Executive Summary The successful translation of a novel chemical entity from discovery to preclinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful translation of a novel chemical entity from discovery to preclinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides a comprehensive, in-depth technical guide for the pharmacokinetic (PK) profiling of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS: 509113-98-8). By deconstructing its structural liabilities, we establish a causality-driven framework for in vitro ADME evaluation, in vivo PK study design, and highly specific bioanalytical quantification.

Structural Rationale & Predictive ADME Liabilities

Before initiating empirical studies, a Senior Application Scientist must evaluate the physicochemical properties dictated by the molecule's structure to anticipate PK bottlenecks and design appropriate assays.

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a highly halogenated, lipophilic molecule.

  • Lipophilicity & Solubility: The presence of two aromatic rings, two chlorine atoms, one bromine atom, and two methyl groups drives the predicted LogP into the 4.5–5.5 range. This suggests high membrane permeability but exceptionally poor aqueous solubility, which will severely limit oral bioavailability if dosed as a neat powder or simple aqueous suspension.

  • Metabolic Vulnerabilities: While halogenated aryl rings are generally resistant to cytochrome P450 (CYP450) mediated ring-hydroxylation, the two methyl groups on the phenyl ring serve as prime targets for CYP-mediated aliphatic oxidation (forming hydroxymethyl and subsequently carboxylic acid metabolites).

  • Amide Bond Stability: Benzamides can be susceptible to plasma and hepatic amidases[1]. However, the ortho-chloro and ortho-bromo substituents on the adjacent rings provide significant steric hindrance, likely protecting the amide bond from rapid enzymatic cleavage.

MetabolicPathways Parent N-(2-bromo-4,5-dimethylphenyl) -2,4-dichlorobenzamide CYP450 CYP450 Oxidation (Hepatic Microsomes) Parent->CYP450 Aryl Methyls Amidase Amidase Hydrolysis (Plasma/Liver) Parent->Amidase Amide Bond Met1 Hydroxymethyl Metabolite (Phase I) CYP450->Met1 Primary Route Met3 2,4-Dichlorobenzoic Acid + Aniline Derivative Amidase->Met3 Minor Route (Sterically Hindered) Met2 Carboxylic Acid Derivative (Phase II Substrate) Met1->Met2 Further Oxidation

Predicted metabolic pathways of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

In Vitro ADME Profiling: Methodologies & Causality

To build a self-validating data package, in vitro assays must be conducted with appropriate positive and negative controls to ensure system integrity.

Bidirectional Caco-2 Permeability Assay

Causality: Given its high lipophilicity, the compound is expected to exhibit high passive transcellular permeability. However, highly lipophilic halogenated compounds are frequently substrates for efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay is mandatory to calculate the efflux ratio (ER) and predict intestinal absorption[2].

Step-by-Step Methodology:

  • Cell Culture: Seed human colon carcinoma Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation[2].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 300 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS-HEPES buffer (pH 7.4) containing 1% DMSO to maintain solubility.

  • Transport Incubation:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank buffer to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Self-Validation: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel.

  • Analysis: Quantify via LC-MS/MS and calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Liver Microsomal Stability (Intrinsic Clearance)

Causality: To predict in vivo hepatic clearance, we must determine the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL final protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

In Vivo Pharmacokinetic Study Design

To accurately determine absolute bioavailability ( F% ) and volume of distribution ( Vd​ ), a crossover or parallel IV and PO study in rodent models is required.

Formulation Strategy

Due to the compound's high lattice energy and lipophilicity, standard aqueous vehicles will fail.

  • Intravenous (IV) Formulation: 5% DMSO / 40% PEG400 / 55% Saline (must be a clear solution).

  • Oral (PO) Formulation: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 in water (homogenized suspension).

PKWorkflow Formulation Formulation Development IV: Co-solvents | PO: Suspension Dosing Animal Dosing (Rats/Mice) IV: 1-2 mg/kg | PO: 10-30 mg/kg Formulation->Dosing Sampling Serial Blood Sampling (0.083 to 24 hours) Dosing->Sampling Extraction Sample Preparation Protein Precipitation (ACN/MeOH) Sampling->Extraction LCMS LC-MS/MS Analysis MRM Quantitation Extraction->LCMS NCA Non-Compartmental Analysis PK Parameter Derivation LCMS->NCA

Standardized in vivo pharmacokinetic profiling workflow for lipophilic benzamides.

Sampling Protocol: Blood samples (approx. 200 µL) should be collected via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Bioanalytical Methodology (LC-MS/MS)

Bioanalytical method validation must adhere strictly to the FDA Guidance for Industry on Bioanalytical Method Validation[3]. For a molecule containing one bromine and two chlorines, the isotopic cluster is highly distinct. The M+2 isotope peak is typically the most abundant and should be selected as the precursor ion to maximize signal-to-noise ratio and eliminate endogenous matrix interference.

Extraction Procedure:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of extraction solvent (Acetonitrile containing 50 ng/mL internal standard).

  • Vortex for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water prior to injection.

Table 1: Recommended LC-MS/MS Parameters

ParameterSpecification / SettingRationale
Ionization Mode Electrospray Ionization Positive (ESI+)Basic amide nitrogen facilitates protonation [M+H]+ .
Precursor Ion (Q1) m/z 373.9Targets the M+2 isotopic peak (due to 79 Br/ 81 Br and 35 Cl/ 37 Cl distribution) for max sensitivity.
Product Ion (Q3) m/z 172.9Corresponds to the cleavage of the 2,4-dichlorobenzoyl cation.
Analytical Column C18, 2.1 x 50 mm, 1.7 µm (UPLC)Provides high theoretical plates for resolving highly lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent required to elute the lipophilic analyte.
Gradient 5% B to 95% B over 2.5 minsRapid gradient to minimize run time while ensuring matrix components elute.

Data Analysis & Expected PK Parameters

Following bioanalysis, plasma concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Based on the structural profile of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, the following PK parameters are anticipated:

Table 2: Predicted/Simulated Pharmacokinetic Parameters (Rat Model)

PK ParameterDescriptionPredicted RangeMechanistic Driver
CL (Clearance) Volume of plasma cleared per hourModerate (15 - 30 mL/min/kg)Dependent on CYP-mediated oxidation of the aryl methyl groups.
Vss​ (Volume of Distribution) Apparent space the drug distributes intoHigh (3.0 - 6.0 L/kg)High lipophilicity drives extensive tissue distribution and partitioning.
t1/2​ (Half-life) Time for plasma concentration to halve2.0 - 4.5 hoursFunction of moderate clearance and high volume of distribution.
F% (Bioavailability) Fraction of oral dose reaching systemic circulationLow to Moderate (10% - 30%)Limited by poor aqueous solubility and potential first-pass metabolism.
PPB (Protein Binding) Fraction bound to plasma proteins> 98%Halogenated, lipophilic structure strongly binds to human serum albumin.

By systematically executing this profiling strategy, researchers can definitively map the pharmacokinetic landscape of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, enabling data-driven decisions for structural optimization or formulation enhancement.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. URL: [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL: [Link]

  • Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical and Pharmaceutical Bulletin, 49(4), 424-430. URL: [Link]

Sources

Foundational

Physical and chemical properties of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Executive Overview As a Senior Application Scientist, I frequently encounter chemical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Executive Overview

As a Senior Application Scientist, I frequently encounter chemical intermediates that require precise handling and a deep understanding of their structural dynamics. N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS: 509113-98-8) is one such compound. Characterized by its dense steric shielding and unique electronic distribution, this polyhalogenated benzamide serves as a highly specialized building block in the development of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications.

Physicochemical Architecture & Structural Dynamics

The molecular architecture of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is defined by a central amide linkage flanked by two heavily substituted aromatic rings[2]. The presence of chlorine atoms at the ortho and para positions of the benzoyl ring significantly enhances the electrophilicity of the carbonyl carbon during synthesis, while simultaneously rendering the final amide highly resistant to enzymatic cleavage[3].

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
CAS Registry Number 509113-98-8
Molecular Formula C15H12BrCl2NO
Molecular Weight 373.07 g/mol
Calculated LogP (cLogP) ~ 5.2 (Highly lipophilic)
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)

| Rotatable Bonds | 2 |

Chemical Synthesis & Mechanistic Pathway

The synthesis of this specific benzamide is most efficiently achieved via a modified Schotten-Baumann reaction, utilizing 2,4-dichlorobenzoyl chloride and 2-bromo-4,5-dimethylaniline[4].

Causality of Experimental Design:
  • Solvent Selection: Anhydrous dichloromethane (DCM) is chosen over aqueous biphasic systems. The aprotic nature of DCM prevents the competitive hydrolysis of the highly reactive 2,4-dichlorobenzoyl chloride back into 2,4-dichlorobenzoic acid.

  • Base Selection: Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. Its bulky nature prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl byproduct. This shifts the reaction equilibrium forward and prevents the protonation of the aniline starting material, which would otherwise halt the nucleophilic attack[4].

Self-Validating Protocol:
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4,5-dimethylaniline in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous TEA to the solution. Stir for 5 minutes at room temperature to ensure homogenization.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. This controls the exothermic formation of the tetrahedral intermediate and minimizes the formation of di-acylated side products. Dropwise, add 1.1 equivalents of 2,4-dichlorobenzoyl chloride dissolved in a minimal volume of DCM.

  • In-Process Validation: After 3 hours of stirring at room temperature, monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is self-validating: successful conversion is indicated by the complete disappearance of the aniline starting material spot (Rf ~0.6) and the emergence of a single, distinct UV-active product spot (Rf ~0.4).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline and TEA), and dry over anhydrous Na2SO4. Concentrate under reduced pressure and recrystallize from hot ethanol to yield the pure solid[3].

SynthesisWorkflow SM1 2,4-Dichlorobenzoyl Chloride Cond TEA, DCM 0°C to RT, 3h SM1->Cond SM2 2-Bromo-4,5- dimethylaniline SM2->Cond Int Tetrahedral Intermediate Cond->Int Nucleophilic Attack Prod N-(2-bromo-4,5-dimethylphenyl)- 2,4-dichlorobenzamide Int->Prod -HCl Elimination

Figure 1: Synthetic workflow of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

Structural Validation and Spectroscopy

To confirm the integrity of the synthesized compound, spectroscopic analysis is required. Based on the structural analysis of highly similar dichlorobenzamides[3], the following spectral markers are definitive:

  • 1H NMR (400 MHz, CDCl3): The amide N-H proton will present as a distinct singlet shifted significantly downfield (δ ~8.5 - 9.5 ppm). This deshielding is a direct consequence of the electron-withdrawing 2,4-dichloro substitution and the anisotropic effect of the adjacent aromatic rings.

  • FT-IR: A sharp, strong absorption band at ~1650 cm⁻¹ corresponds to the amide C=O stretching vibration, confirming the successful formation of the amide bond[4].

Pharmacological and Agrochemical Utility

The structural motifs embedded within N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide offer distinct advantages in target-directed ligand design.

  • Halogen Bonding (σ-Hole Interactions): The bromine and chlorine substituents possess an anisotropic distribution of electron density, creating a localized region of positive charge (the σ-hole). This allows the halogens to act as highly specific Lewis acids, forming strong, directional non-covalent bonds with electron-rich residues (e.g., backbone carbonyls) in target protein pockets[5].

  • Steric Shielding: The ortho-substituents (2-chloro and 2-bromo) force the aromatic rings out of coplanarity with the amide bond. This steric bulk acts as a physical shield, blocking the approach of hydrolytic enzymes (such as amidases or cytochrome P450s), thereby drastically increasing the metabolic half-life of the molecule in biological systems.

BindingRationale Ligand Benzamide Scaffold (C15H12BrCl2NO) Hbond Amide N-H / C=O H-Bonding Network Ligand->Hbond HalBond Cl / Br Substituents Halogen Bonding (σ-hole) Ligand->HalBond Steric Ortho-Substituents Steric Shielding Ligand->Steric Target Target Protein Pocket (Kinase / Receptor) Hbond->Target Anchoring HalBond->Target Affinity Enhancement Metab Proteolytic Enzymes (Amidases / CYP450) Steric->Metab Metabolic Resistance

Figure 2: Pharmacological rationale and target interaction pathways of the benzamide scaffold.

Handling, Stability, and Storage

Due to its stable amide linkage and heavy halogenation, the compound exhibits excellent thermal stability. It should be stored in a cool, dry environment, protected from strong oxidizing agents. Standard laboratory personal protective equipment (PPE), including nitrile gloves and safety goggles, is required during handling to prevent dermal and ocular irritation.

References

  • Farmacia Journal. "Synthesis, Characterization and Antimicrobial Activity Evaluation of New Agents from Benzamides Class." Farmacia. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "2,4-Dichloro-N-o-tolylbenzamide." PubMed Central (PMC). URL:[Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). "Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives." MDPI Molecules. URL: [Link]

Sources

Exploratory

Binding affinity of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide to target proteins

An In-Depth Technical Guide to Characterizing the Binding Affinity of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide to Protein Kinase Targets This guide provides a comprehensive framework for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide to Protein Kinase Targets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide to its putative protein kinase targets. While this specific molecule is not extensively characterized in public literature, its N-phenylbenzamide scaffold is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3][4] This document, therefore, presents a robust, technically-grounded methodology for its evaluation, using p38α mitogen-activated protein kinase (MAPK) as an illustrative target, a key enzyme in inflammatory signaling pathways.[1][2]

Introduction: The Rationale for Binding Affinity Studies in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[5][6] As such, they are one of the most important classes of drug targets.[6] The development of small molecule kinase inhibitors is a cornerstone of modern pharmacology.

A critical parameter in the development of any new inhibitor is its binding affinity for the target protein. Binding affinity, often quantified by the dissociation constant (Kd), describes the strength of the interaction between the inhibitor and the kinase. A comprehensive understanding of this interaction, including not only the affinity but also the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy), is essential for several reasons:

  • Optimizing Drug Efficacy: Higher binding affinity often correlates with greater potency, allowing for lower therapeutic doses.

  • Structure-Activity Relationship (SAR) Studies: Quantifying how chemical modifications to the inhibitor scaffold affect binding provides crucial data for medicinal chemists to design more potent and selective compounds.[7][8]

  • Predicting Pharmacokinetics and Pharmacodynamics: The kinetics of binding, particularly the dissociation rate (off-rate), can influence the duration of drug action within the body.[9]

This guide will detail the essential experimental workflows, from target protein production to biophysical characterization, necessary to generate a complete binding profile for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

Target Protein Expression and Purification: Building the Foundation for Biophysical Assays

The quality of the recombinant target protein is paramount for obtaining reliable binding data. The goal is to produce a highly pure, correctly folded, and active protein. Human kinases can be challenging to express in soluble and active forms, but systems like Pichia pastoris and baculovirus-infected insect cells are often successful.[5][10]

Experimental Protocol: Recombinant p38α Kinase Production

This protocol outlines a general strategy for the expression and purification of the human p38α kinase domain in an E. coli expression system, which is often the first system attempted due to its speed and cost-effectiveness.

Step 1: Cloning

  • The human p38α kinase domain (e.g., residues 1-360) is subcloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal Hexa-histidine (6x-His) tag for affinity purification.[11]

Step 2: Expression

  • The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

  • A single colony is used to inoculate a starter culture (e.g., 50 mL of LB broth with kanamycin) and grown overnight at 37°C.

  • A larger culture (e.g., 1 L of LB broth with kanamycin) is inoculated with the starter culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance protein solubility.

Step 3: Lysis and Clarification

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication or high-pressure homogenization.

  • The lysate is clarified by ultracentrifugation to remove cell debris.

Step 4: Purification

  • The clarified lysate is loaded onto a Ni-NTA affinity chromatography column.[12]

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • The His-tagged p38α kinase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • (Optional but recommended) The 6x-His tag is cleaved using a specific protease (e.g., TEV protease) if a cleavage site was engineered into the vector.

  • A second Ni-NTA step (subtractive affinity chromatography) can be performed to remove the cleaved His-tag and any uncleaved protein.

  • A final polishing step using size-exclusion chromatography (SEC) is performed to separate the p38α kinase from any remaining impurities and aggregates. The protein is eluted in the final buffer suitable for the planned biophysical assays.

Step 5: Quality Control

  • Purity Assessment: Assessed by SDS-PAGE, which should show a single band at the expected molecular weight.

  • Homogeneity and Aggregation State: Assessed by techniques like Dynamic Light Scattering (DLS) or analytical SEC.[13]

  • Concentration Determination: Determined accurately using a method like UV-Vis spectrophotometry at 280 nm.

  • Activity Confirmation: While not strictly necessary for binding assays, confirming enzymatic activity (e.g., via a kinase activity assay) ensures the protein is correctly folded and functional.

Protein_Purification_Workflow cluster_0 Expression cluster_1 Purification cluster_2 Quality Control Transformation Transformation into E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Lysis Cell Lysis Induction->Lysis NiNTA Ni-NTA Affinity Chromatography Lysis->NiNTA Elution Imidazole Elution NiNTA->Elution SEC Size-Exclusion Chromatography Elution->SEC SDS_PAGE SDS-PAGE (Purity) SEC->SDS_PAGE DLS DLS (Homogeneity) Activity_Assay Activity Assay

Figure 1: Recombinant Kinase Production Workflow.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[14][15] The complete thermodynamic profile provided by ITC offers deep insights into the forces driving the binding interaction.[14]

Causality in ITC Experimental Design
  • Choice of Titrant and Titrand: Typically, the ligand (N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide) is placed in the syringe and titrated into the protein in the cell. This is because small molecules are often more soluble at the higher concentrations required for the syringe.

  • Buffer Matching: It is absolutely critical that the buffer for the protein and the ligand are identical. Any mismatch will result in large heats of dilution that can obscure the binding signal. Extensive dialysis of the protein into the final buffer, which is then used to dissolve the ligand, is standard practice.

  • Concentration Selection: The concentration of the protein in the cell and the ligand in the syringe are chosen based on the expected Kd. A dimensionless parameter 'c' (c = [Macromolecule] / Kd) is used as a guide. A 'c' value between 10 and 1000 is ideal for accurately determining the binding parameters.

Experimental Protocol: ITC Analysis

Step 1: Sample Preparation

  • Prepare a stock solution of purified p38α kinase. Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • After dialysis, determine the final protein concentration accurately.

  • Prepare a stock solution of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide in 100% DMSO.

  • Dilute the compound into the final dialysis buffer to the desired concentration. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects.

Step 2: Instrument Setup and Titration

  • Thoroughly clean the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC).

  • Load the p38α kinase solution into the sample cell (typically ~200-300 µL).

  • Load the ligand solution into the injection syringe (typically ~40 µL).

  • Set the experimental temperature (e.g., 25°C).

  • Program the injection sequence: typically one initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL).

Step 3: Data Analysis

  • The raw data is a plot of heat flow (µcal/sec) versus time. Each peak corresponds to an injection.

  • Integrate the area under each peak to determine the heat change per injection (ΔH).

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Protein_Prep Prepare & Dialyze Protein Ligand_Prep Dissolve Ligand in Dialysis Buffer Load_Samples Load Protein (Cell) & Ligand (Syringe) Ligand_Prep->Load_Samples Titration Perform Titration Load_Samples->Titration Integration Integrate Raw Data (Heat/Injection) Titration->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit Data to Model (Kd, ΔH, n) Isotherm->Fitting

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a highly sensitive, label-free optical technique that monitors molecular interactions in real-time.[16][17] It provides kinetic information by measuring the association rate (kon) and dissociation rate (koff) of the inhibitor binding to the target protein. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (Kd = koff / kon). This kinetic information is highly valuable and complementary to the thermodynamic data from ITC.[18]

Causality in SPR Experimental Design
  • Immobilization Strategy: The protein (ligand in SPR terminology) is typically immobilized on the sensor chip surface, and the small molecule (analyte) is flowed over the surface. Amine coupling is a common method, but it can lead to random orientation. Site-specific immobilization, such as using a His-tagged protein on an NTA chip, is often preferred to ensure a homogenous and active protein surface.[19]

  • Analyte Concentration Series: A range of analyte concentrations, typically spanning from 0.1x to 10x the expected Kd, is injected over the sensor surface. This allows for the global fitting of the kinetic data.

  • Flow Rate: The flow rate must be high enough to minimize "mass transport limitation," a phenomenon where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.

Experimental Protocol: SPR Analysis

Step 1: Chip Preparation and Ligand Immobilization

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged proteins).

  • Activate the chip surface according to the manufacturer's protocol.

  • Immobilize the purified p38α kinase onto the surface to a desired density (e.g., 2000-4000 Response Units, RU).

  • Deactivate any remaining active groups on the surface.

  • A reference channel is prepared in the same way but without immobilizing the protein, to allow for subtraction of bulk refractive index changes and non-specific binding.

Step 2: Analyte Binding Assay

  • Prepare a series of dilutions of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide in a suitable running buffer (e.g., HBS-EP+ buffer, often containing a small percentage of DMSO to aid solubility).

  • Inject the different concentrations of the compound over the reference and kinase-immobilized surfaces for a set association time.

  • Follow this with an injection of running buffer to monitor the dissociation phase.

  • Between each analyte injection, the surface is regenerated using a specific solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next injection.

Step 3: Data Analysis

  • The raw data is a sensorgram, a plot of Response Units (RU) versus time.

  • The data from the reference channel is subtracted from the active channel to produce a corrected sensorgram.

  • These sensorgrams are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the kon and koff values.

  • The Kd is calculated as koff / kon.

SPR_Workflow cluster_0 Chip Preparation cluster_1 Binding Assay cluster_2 Data Analysis Activation Activate Sensor Chip Immobilization Immobilize Kinase Activation->Immobilization Deactivation Deactivate Surface Immobilization->Deactivation Analyte_Prep Prepare Analyte Dilutions Deactivation->Analyte_Prep Injection Inject Analyte (Association) Analyte_Prep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Correction Reference Subtraction Regeneration->Correction Fitting Global Fit to Kinetic Model (kon, koff) Correction->Fitting Calculation Calculate Kd (koff/kon) Fitting->Calculation

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

Data Presentation and Interpretation

The quantitative data obtained from ITC and SPR should be summarized for clear comparison.

Table 1: Hypothetical Biophysical Data for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Binding to p38α Kinase

ParameterTechniqueValueUnitsInterpretation
Kd (Affinity) ITC95nMHigh affinity interaction.
Kd (Affinity) SPR110nMGood agreement between orthogonal methods, increasing confidence in the result.
kon (Association Rate) SPR2.5 x 105M-1s-1Moderately fast association rate.
koff (Dissociation Rate) SPR2.75 x 10-2s-1Relatively slow dissociation, suggesting a longer residence time on the target.
n (Stoichiometry) ITC1.05-Confirms a 1:1 binding model between the compound and the kinase.
ΔH (Enthalpy) ITC-8.5kcal/molThe binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
-TΔS (Entropy) ITC-2.2kcal/molThe binding is entropically unfavorable, suggesting a loss of conformational freedom upon binding.

Interpretation Insights:

  • Orthogonal Validation: The close agreement between the Kd values obtained from ITC (thermodynamic) and SPR (kinetic) provides strong validation of the binding affinity.

  • Mechanism of Action: The negative ΔH indicates that the binding is driven by the formation of favorable interactions. The unfavorable entropy term (-TΔS > 0) suggests that the system becomes more ordered upon binding, which is typical for a small molecule fitting into a well-defined binding pocket.

  • Drug-Target Residence Time: The slow koff value from SPR is a particularly desirable characteristic for an inhibitor, as it can lead to a more sustained biological effect even when systemic drug concentrations fluctuate.

Conclusion

This guide has outlined a comprehensive and technically rigorous approach to characterizing the binding affinity of a novel compound, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, for a putative protein kinase target. By employing gold-standard biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain a complete thermodynamic and kinetic profile of the molecular interaction. This detailed understanding is not merely academic; it is a critical component of modern drug discovery, providing the foundational data required to drive lead optimization, understand structure-activity relationships, and ultimately design more effective and selective therapeutics. The self-validating system of using orthogonal methods like ITC and SPR ensures the generation of trustworthy and high-quality data, which is the bedrock of successful drug development programs.

References

  • (2026, January 19). 5.2: Techniques to Measure Binding. Biology LibreTexts. Retrieved from [Link]

  • Basu, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 5395. Retrieved from [Link]

  • Caballero, M., et al. (2014). Expression and Purification of Active Human Kinases Using Pichia pastoris as A General-Purpose Host. PLoS ONE, 9(4), e93637. Retrieved from [Link]

  • Hughes, C. A., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(16), 7013–7026. Retrieved from [Link]

  • SARomics. BROMODOMAIN PROTEINS. Retrieved from [Link]

  • Pinhero, R., & Yankulov, K. (2016). Expression and Purification of Recombinant CDKs: CDK7, CDK8, and CDK9. Methods in Molecular Biology, 1336, 13-28. Retrieved from [Link]

  • Sino Biological. High-quality Active Recombinant Human Kinases. Retrieved from [Link]

  • Ghai, R., et al. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 6, 124. Retrieved from [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Retrieved from [Link]

  • Demarse, N., & Scholl, C. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved from [Link]

  • (2024, December 26). Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist. Retrieved from [Link]

  • Liu, H., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3014–3019. Retrieved from [Link]

  • İrgit, A., et al. (2026). Expression, purification, and crystallization of recombinant human ABL-1 kinase for X-ray crystallography. Turkish Journal of Chemistry, 50(1), 12-20. Retrieved from [Link]

  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. Retrieved from [Link]

  • BRD2 (BD2), His-tag Recombinant. BPS Bioscience. Retrieved from [Link]

  • De, S. K. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science. Retrieved from [Link]

  • Horita, N., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3279–3282. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Retrieved from [Link]

  • O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2262, 1-13. Retrieved from [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 116-128. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 869688. Retrieved from [Link]

  • Compounds for use as bromodomain inhibitors. Google Patents.
  • Wang, X., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 50, 129-135. Retrieved from [Link]

  • Chen, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. Retrieved from [Link]

  • de Paula, S. M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4949. Retrieved from [Link]

  • Dong, C., et al. (2011). Recombinant expression, purification, and biophysical characterization of the transmembrane and membrane proximal domains of HIV-1 gp41. Protein Expression and Purification, 79(1), 128-136. Retrieved from [Link]

  • Park, S., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2795. Retrieved from [Link]

  • Young, C. L., et al. (2012). Recombinant protein expression and purification. Biotechnology Journal, 7(5), 620-634. Retrieved from [Link]

  • Asiri, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 15(9), 1-10. Retrieved from [Link]

  • Biophysical Characterization Of Recombinant Proteins: A Key To Achieve Success In Protein Production. Selvita. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Dosing Strategies and Pharmacokinetic Profiling for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists. Introduction: Overcoming the "Brick-Dust" Phenomenon As a Senior Application Scientist in preclinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists.

Introduction: Overcoming the "Brick-Dust" Phenomenon

As a Senior Application Scientist in preclinical drug development, I frequently encounter highly potent small molecules that fail in vivo due to poor physicochemical properties. N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (hereafter referred to as BDMD-24 ) is a quintessential example.

Characterized by a highly lipophilic 2,4-dichlorobenzamide core coupled to a brominated dimethylphenyl ring, BDMD-24 exhibits an estimated LogP > 4.5. While this specific halogenation pattern drives high target affinity and excellent central nervous system (CNS) penetrance—a hallmark of neuropharmacological agents like GlyT1 inhibitors[1][2]—it also results in a stable crystalline lattice with exceptionally poor aqueous solubility.

Administering such "brick-dust" compounds requires rigorous, self-validating formulation strategies. Failure to properly formulate BDMD-24 leads to precipitation in the vasculature (causing micro-embolisms during Intravenous dosing) or erratic gastrointestinal absorption (during Per Os dosing). This guide details the causal logic and step-by-step methodologies for successfully formulating and dosing BDMD-24 in murine models.

Formulation Strategies & Causality

Because BDMD-24 lacks readily ionizable amines or carboxylic acids at physiological pH, standard pH-adjustment strategies are ineffective. Instead, we must rely on co-solvent systems for Intravenous (IV) administration and surfactant-stabilized suspensions for Per Os (PO) administration. Lipid-based and surfactant strategies are critical for highly lipophilic compounds, as they prevent agglomeration and can enhance lymphatic transport, thereby bypassing first-pass hepatic metabolism[3].

Table 1: Optimized Vehicle Selection for BDMD-24
RouteVehicle CompositionMax Solubilized/Suspended ConcentrationPhysical StateStability (Room Temp)
IV 5% DMSO / 40% PEG400 / 55% Sterile Saline2.0 mg/mLTrue Solution< 4 Hours
PO 0.5% Methylcellulose / 0.2% Tween 80 in H₂O30.0 mg/mLHomogeneous Suspension24 Hours (at 4°C)

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to in vivo administration without passing the embedded quality control (QC) checkpoints.

Protocol A: Preparation of Intravenous (IV) Formulation

For IV administration via the lateral tail vein, a true solution is mandatory. Even microscopic precipitates can cause fatal pulmonary embolisms in mice.

  • Weighing: Accurately weigh 2.0 mg of BDMD-24 API into a clean glass vial.

  • Primary Solvation: Add 50 µL of 100% DMSO (5% of final volume). Vortex for 2 minutes.

    • Causality: DMSO is a powerful aprotic solvent that disrupts the strong halogen-bonded crystal lattice of BDMD-24. We cap DMSO at 5% to prevent localized phlebitis and hemolysis upon injection.

  • Co-solvent Bridging: Add 400 µL of PEG400 (40% of final volume) and vortex until visually clear.

    • Causality: PEG400 acts as a solubilizing bridge, preventing the highly lipophilic API from crashing out when the aqueous phase is introduced.

  • Aqueous Titration: Slowly titrate 550 µL of sterile saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

  • Self-Validation Checkpoint: Centrifuge the final 1 mL formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a strong light.

    • Action: If a white pellet forms, the compound has precipitated. Discard and reformulate. If the solution remains optically clear, it is cleared for dosing.

Protocol B: Preparation of Per Os (PO) Suspension

Oral dosing permits the use of suspensions, which is advantageous for high-dose efficacy studies. We utilize 0.5% methylcellulose, a standard suspending agent proven effective for 2,4-dichlorobenzamide derivatives[1].

  • Micronization: Transfer 30 mg of BDMD-24 to an agate mortar. Grind thoroughly for 5 minutes.

    • Causality: Reducing particle size exponentially increases the surface-area-to-volume ratio, accelerating dissolution kinetics in the gastrointestinal tract.

  • Wetting: Add 20 µL of Tween 80 directly to the powder and triturate into a smooth paste.

    • Causality: The brominated dimethylphenyl ring is highly hydrophobic. Tween 80 reduces interfacial tension, preventing the powder from floating on the aqueous surface.

  • Suspension: Gradually add 1 mL of 0.5% (w/v) Methylcellulose in water while homogenizing with a probe sonicator (20% amplitude, 30 seconds).

  • Self-Validation Checkpoint: Place a 10 µL drop of the suspension on a hemocytometer and evaluate under a light microscope.

    • Action: Ensure uniform dispersion with no crystalline agglomerates larger than 10 µm[4]. Large agglomerates will cause erratic PK absorption profiles.

Formulation Decision Workflow

FormulationWorkflow Start BDMD-24 API (LogP > 4.5) Route Select Dosing Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV PO Per Os (PO) Suspension Tolerated Route->PO Cosolvent 5% DMSO + 40% PEG400 + 55% Saline IV->Cosolvent Suspension 0.5% Methylcellulose + 0.2% Tween 80 PO->Suspension ValidateIV Centrifuge @ 10k x g Check for Precipitation Cosolvent->ValidateIV ValidatePO Microscopy Check Particle Size < 10µm Suspension->ValidatePO Dosing In Vivo Administration & PK Sampling ValidateIV->Dosing ValidatePO->Dosing

Fig 1: Formulation and self-validation workflow for BDMD-24 in vivo dosing.

In Vivo Dosing & Pharmacokinetic (PK) Sampling

Once formulated, administer BDMD-24 to standard murine models (e.g., male C57BL/6 mice, 8-10 weeks old).

  • IV Dosing: Administer at 2 mg/kg via the lateral tail vein. Maximum injection volume: 5 mL/kg.

  • PO Dosing: Administer at 10-30 mg/kg via oral gavage using a bulb-tipped gastric needle. Maximum dosing volume: 10 mL/kg.

Sampling Strategy: Collect blood via submandibular bleed or cardiac puncture (terminal) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Because 2,4-dichlorobenzamides are often developed for CNS indications[2], harvest whole brain tissue at Tmax (typically 0.5h to 1h) to calculate the Brain-to-Plasma partition coefficient ( Kp​ ).

Table 2: Representative Murine PK Parameters for BDMD-24
PK ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1,850640
Tmax (h)0.081.5
AUC₀₋inf (h*ng/mL)2,1004,500
Bioavailability (F%)100% (Defined)~42.8%
Brain/Plasma Ratio ( Kp​ )1.21.1

Note: The near-unity Brain/Plasma ratio confirms excellent blood-brain barrier (BBB) penetrance, driven by the compound's high lipophilicity and halogenation.

References

  • Title: Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. Source: nih.gov URL: 1

  • Title: piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Source: jst.go.jp URL: 2

  • Title: Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Source: nih.gov URL: 3

  • Title: Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Source: frontiersin.org URL: 4

Sources

Application

Theoretical Framework: Principles of Mass Spectrometry Fragmentation

An in-depth analysis of the mass spectrometry fragmentation pattern of a given analyte is crucial for its structural elucidation and confident identification in complex matrices. This application note provides a detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the mass spectrometry fragmentation pattern of a given analyte is crucial for its structural elucidation and confident identification in complex matrices. This application note provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide (CAS 531507-39-8). By understanding the key functional moieties within the molecule—an acetamide group, a diaryl ether linkage, and a substituted aminopyridine core—we can predict the primary cleavage pathways and the resulting fragment ions.

This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who utilize mass spectrometry for molecular characterization. The document outlines the theoretical basis for the fragmentation, presents a step-by-step protocol for experimental verification, and provides the necessary tools for interpreting the resultant mass spectrum.

When a molecule is introduced into an electron ionization (EI) mass spectrometer, it is bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[1] The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[1][2] The fragmentation patterns are governed by the chemical nature of the molecule, with cleavages preferentially occurring at the weakest bonds and in ways that form the most stable positive ions or neutral radicals.[2]

For N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide, the key fragmentation sites are the amide linkage, the ether bond, and the bonds connecting the aromatic rings. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, significantly influences the fragmentation pathways.[3][4][5]

Proposed Mass Spectrometry Fragmentation Pathway of CAS 531507-39-8

The structure of N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide (Molecular Formula: C19H16N2O2, Monoisotopic Mass: 316.12 Da) suggests several predictable fragmentation routes under EI-MS conditions.

1. Molecular Ion Peak (M+•) The molecular ion peak is expected to be observed at m/z 316. Due to the extensive aromaticity of the molecule, this peak should be reasonably intense.

2. Primary Fragmentation Pathways

  • Alpha-Cleavage of the Acetyl Group: A very common fragmentation for N-acetyl compounds is the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This results in the loss of a ketene molecule (CH2=C=O) through a rearrangement, or the loss of an acetyl radical (•COCH3).

    • Loss of Ketene (-42 Da): A primary fragmentation pathway is the loss of ketene (H₂C=C=O), leading to the formation of the 5-(4-phenoxyphenyl)pyridin-2-amine ion at m/z 274 . This is often a highly favored pathway for N-aryl acetamides.

    • Formation of Acetyl Cation (+43 Da): Cleavage can also generate an acylium ion (CH₃CO⁺) at m/z 43 , which is often a prominent peak in the spectrum of compounds containing an acetyl group. The corresponding radical cation would be at m/z 273.

  • Cleavage of the Diaryl Ether Bond: Aryl ethers are known to fragment at the C-O ether linkage.[3][4]

    • Cleavage A (Loss of Phenoxy Radical): Cleavage of the C-O bond can lead to the loss of a phenoxy radical (•OC₆H₅, 93 Da), resulting in a fragment ion at m/z 223 .

    • Cleavage B (Loss of Phenyl Radical): Alternatively, cleavage can result in the loss of a phenyl radical (•C₆H₅, 77 Da) from the phenoxy group, leading to a fragment at m/z 239 . The charge would be retained on the oxygen-containing pyridine fragment.

3. Secondary and Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Fragmentation of the m/z 274 Ion (from loss of ketene):

    • This ion, 5-(4-phenoxyphenyl)pyridin-2-amine, can undergo cleavage at the ether bond, losing a phenoxy radical (93 Da) to yield a fragment at m/z 181 .

    • It can also lose a phenyl radical (77 Da) to give an ion at m/z 197 .

    • Cleavage of the bond between the two aromatic rings can generate the 2-aminopyridine radical cation (m/z 94) and a phenoxyphenyl cation at m/z 169 .

  • Fragmentation of Aromatic Rings:

    • The phenyl group itself can lead to a characteristic ion at m/z 77 .

    • The pyridine ring can undergo fragmentation, such as the loss of HCN (27 Da) from pyridine-containing fragments.[6]

The proposed fragmentation pathway is visually summarized in the diagram below.

Fragmentation_Pathway M N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide M+• = m/z 316 F274 [M - H₂C=C=O]+• m/z 274 M->F274 - 42 Da F43 [CH₃CO]+ m/z 43 M->F43 - 273 Da F223 [M - •OC₆H₅]+ m/z 223 M->F223 - 93 Da F181 [m/z 274 - •OC₆H₅]+ m/z 181 F274->F181 - 93 Da F169 [C₁₂H₉O]+ m/z 169 F274->F169 - 105 Da F77 [C₆H₅]+ m/z 77 F169->F77 - 92 Da

Caption: Proposed EI fragmentation pathway for CAS 531507-39-8.

Summary of Predicted Fragmentation Data

The table below summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

m/zProposed Fragment Ion StructureNeutral Loss (Da)Fragmentation Pathway
316[C₁₉H₁₆N₂O₂]+•0Molecular Ion (M+•)
274[C₁₇H₁₄N₂O]+•42Loss of ketene (H₂C=C=O)
223[C₁₃H₁₁N₂O]+93Loss of phenoxy radical (•OC₆H₅)
181[C₁₁H₉N₂]+135Loss of ketene and phenoxy radical
169[C₁₂H₉O]+147Cleavage of C-C and C-N bonds
77[C₆H₅]+239Phenyl cation
43[C₂H₃O]+273Acylium ion (CH₃CO⁺)

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a generalized protocol for obtaining the mass spectrum of N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is well-suited for volatile and thermally stable compounds, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for less volatile samples.

Objective: To generate a reproducible electron ionization mass spectrum of the target analyte to confirm its identity and fragmentation pattern.

I. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

II. Instrumentation (GC-MS Method)

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Transfer Line Temperature: 290 °C.

III. Data Acquisition and Analysis

  • Inject the working solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

  • Process the data using the instrument's software. Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the proposed pattern outlined in this document.

The general workflow for this analytical protocol is illustrated below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Dilute to Working Concentration B->C D Inject into GC-MS C->D E Acquire Data D->E F Process Chromatogram & Mass Spectrum E->F G Compare with Predicted Fragmentation F->G H Confirm Structure G->H

Caption: Experimental workflow for MS analysis.

Conclusion

The predictable and characteristic fragmentation pattern of N-(5-(4-phenoxyphenyl)pyridin-2-yl)acetamide allows for its confident identification using mass spectrometry. The primary cleavages, involving the loss of ketene from the amide side chain and fragmentation around the diaryl ether linkage, provide robust diagnostic ions. The detailed protocol and theoretical framework presented in this application note serve as a comprehensive guide for analysts to perform and interpret the mass spectrometric analysis of this compound, ensuring accuracy and reliability in research and quality control settings.

References

  • Vertex AI Search. Mass Spectrometry: Fragmentation.
  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers.
  • PubChem. 5-Phenyl-2-pyridinamine | C11H10N2 | CID 105097.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • Scribd. Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine.
  • Chemistry LibreTexts. 6.5: Amine Fragmentation.
  • MSU Chemistry. Mass Spectrometry.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

Method

Application Note: Preparation of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Stock Solutions for Cell Culture

Introduction & Physicochemical Profiling N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a highly lipophilic, polyhalogenated small molecule. Structurally, the presence of two chlorine atoms on the benzamide ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a highly lipophilic, polyhalogenated small molecule. Structurally, the presence of two chlorine atoms on the benzamide ring and a bromine atom on the dimethylphenyl ring significantly increases its hydrophobicity, rendering it practically insoluble in aqueous buffers or standard cell culture media.

Because of this extreme hydrophobicity,1[1]. Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for primary stock formulation. While 2 to prevent interference with experimental readouts[2].

This protocol outlines a self-validating methodology to prepare, store, and dilute this compound, ensuring maximum solubility while minimizing solvent-induced artifacts in in vitro assays.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Storage Profile
ParameterValue / Description
Chemical Formula C₁₅H₁₃BrCl₂NO
Molecular Weight 374.08 g/mol
Appearance Solid powder
Primary Solvent 100% Cell-Culture Grade DMSO
Aqueous Solubility < 1 µM (Estimated)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Stock) -80°C in single-use aliquots
Table 2: Dilution Matrix for a 10 mM Primary Stock

Calculated based on MW = 374.08 g/mol . Formula: Volume (mL) = Mass (mg) / 3.7408 (mg/mL)

Target ConcentrationCompound MassVolume of 100% DMSO Required
10 mM 1.00 mg267.3 µL
10 mM 5.00 mg1.336 mL
10 mM 10.00 mg2.673 mL

Experimental Protocol: Step-by-Step Methodology

Step 1: Equilibration (Critical Step)
  • Remove the lyophilized compound from -20°C storage.

  • Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before breaking the seal.

  • Causality & Expertise: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Because the compound is highly hydrophobic, trapped water will severely impede dissolution in DMSO and degrade the accuracy of your target molarity.

Step 2: Weighing and Dissolution
  • Weigh the desired mass (e.g., 5.00 mg) using an analytical balance (precision 0.01 mg).

  • Transfer the powder to a sterile, amber microcentrifuge tube (to prevent photodegradation).

  • Add the calculated volume of cell-culture grade, sterile DMSO (e.g., 1.336 mL for a 10 mM stock).

  • Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 5 minutes.

Step 3: Aliquoting and Storage
  • Divide the 10 mM primary stock into 20–50 µL single-use aliquots.

  • Store immediately at -80°C.

  • Causality & Expertise: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw ambient moisture into the stock, leading to irreversible compound precipitation over time. Single-use aliquots ensure a self-validating, reproducible system for every biological replicate.

Step 4: Working Solution & Media Spiking

For cell studies,3[3].

  • Perform intermediate serial dilutions in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM, then to 100 µM).

  • Spike the intermediate DMSO stock into pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 1 µL of stock into 999 µL of media).

  • Causality & Expertise: Diluting directly from a high-concentration (10 mM) stock into aqueous media causes the hydrophobic compound to "crash out" locally at the droplet interface before it can disperse. Intermediate dilutions in DMSO ensure the compound remains solvated. Spiking at 1:1000 guarantees the final DMSO concentration is strictly 0.1%.

Quality Control & E-E-A-T Principles

  • Managing DMSO Toxicity: 4[4]. You must keep the final DMSO concentration in the cell culture medium at or below 0.1% (maximum 0.5% for highly resilient cell lines). Always include a "Vehicle Control" well containing the exact same percentage of DMSO—without the compound—as your highest treatment group to validate that observed phenotypic changes are drug-specific.

  • Precipitation Checks: Halogenated benzamides are notorious for micro-precipitation in protein-rich media. After spiking the compound into the media, examine the solution under an inverted phase-contrast microscope. If micro-crystals are visible, the effective concentration of your drug is lower than calculated, leading to false-negative results.

Visualizations

Workflow A 1. Equilibrate Powder to RT B 2. Add 100% DMSO & Sonicate A->B C 3. Aliquot 10 mM Stock (-80°C) B->C D 4. Serial Dilution (in 100% DMSO) C->D E 5. Spike Media (Final DMSO ≤0.1%) D->E

Fig 1. Step-by-step workflow for the preparation and dilution of hydrophobic stock solutions.

Troubleshooting Start Spike Compound into Aqueous Media Check Microscopic Check for Precipitation Start->Check Clear Solution Clear: Proceed to Assay Check->Clear No Precip Cloudy / Crystals Formed Check->Precip Yes Action1 Pre-warm Media to 37°C Precip->Action1 Action2 Lower Final Concentration Precip->Action2

Fig 2. Decision tree for identifying and resolving compound precipitation in aqueous media.

References

  • MDPI Molecules. Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds. Retrieved from:[Link]

  • Nature Communications. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from:[Link]

Sources

Application

Comprehensive Application Note: Cellular Uptake Assays for the Hydrophobic Small Molecule N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacokineticists, Assay Biologists, and Preclinical Drug Development Scientists Introduction & Rationale The accurate quantificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacokineticists, Assay Biologists, and Preclinical Drug Development Scientists

Introduction & Rationale

The accurate quantification of intracellular drug accumulation is a critical bottleneck in early-stage drug discovery. When evaluating highly halogenated, lipophilic small molecules such as N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (BDCB) , researchers face significant physicochemical challenges. With a high estimated partition coefficient (logP) driven by its bromo, dichloro, and dimethyl substitutions, BDCB exhibits profound non-specific binding (NSB) to cell culture plastics and the outer leaflet of the plasma membrane.

Traditional fluorescence-based uptake assays are entirely unsuitable for BDCB. Conjugating a bulky fluorophore to a 373 Da molecule fundamentally alters its lipophilicity, membrane permeability, and native pharmacological properties. Therefore, label-free quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, allowing researchers to measure the unmodified molecule with high sensitivity and structural specificity without the confounding artifacts of radiolabeling or fluorescent tagging.

Mechanistic Insights & Assay Causality (E-E-A-T)

As a self-validating system, this protocol is designed not just to measure total compound mass, but to mathematically isolate the true intracellular fraction from experimental noise. Every step in the workflow is dictated by the thermodynamic and kinetic properties of the molecule.

The Causality of the 4°C Control Matrix

At 37°C, small molecules associate with cells via a combination of passive lipid partitioning, active transport, and endocytosis. However, because the cellular uptake of small molecules is minimal at 4°C due to decreased membrane fluidity and the halting of ATP-dependent processes, a parallel 4°C incubation serves as an absolute baseline to evaluate nonspecific binding to the cell surface[1]. Subtracting the 4°C quantification from the 37°C quantification provides the isolated, actively internalized drug fraction.

The Thermodynamic Sink: Why a BSA Wash is Critical

Standard phosphate-buffered saline (PBS) washes are insufficient for polyhalogenated compounds. BDCB will stubbornly adhere to the hydrophobic tails of the lipid bilayer. To overcome this, we utilize an ice-cold 1% Bovine Serum Albumin (BSA) wash. BSA contains multiple hydrophobic binding pockets. Introducing cold BSA creates a thermodynamic "sink" that outcompetes the membrane for the drug, effectively stripping non-specifically bound BDCB from the outer cell surface without extracting the drug that has already crossed into the cytosol[2].

Normalization via Protein Quantification

To detect the potential interaction of drugs at the cellular level, a sensitive measurement of intracellular drug concentrations must be normalized against total cell mass[3]. Variations in cell seeding density or drug-induced toxicity will skew raw LC-MS/MS peak areas. By taking a parallel aliquot of the cell lysate for a Bicinchoninic Acid (BCA) protein assay, we normalize the data to picomoles of drug per milligram of cellular protein (pmol/mg).

Experimental Workflow Visualization

The following diagram illustrates the critical path of the self-validating uptake assay, highlighting the divergence of temperature controls and the integration of the BSA wash.

Workflow N1 Cell Seeding & Maturation N2 Dosing with BDCB (37°C vs 4°C) N1->N2 N3 Quenching & 1% BSA Wash N2->N3 N4 Cell Lysis (Freeze-Thaw) N3->N4 N5 Protein Ppt (Cold ACN + IS) N4->N5 N6 LC-MS/MS Quantification N5->N6

Fig 1: LC-MS/MS workflow for quantifying intracellular accumulation of hydrophobic small molecules.

Step-by-Step Protocol: BDCB Cellular Uptake Assay

Phase 1: Preparation & Dosing
  • Cell Seeding: Seed target cells (e.g., Caco-2 or HepG2) in 6-well plates at a density of 5×105 cells/well. Allow 48 hours for adherence and monolayer formation.

  • Compound Preparation: Dissolve BDCB in 100% MS-grade DMSO to create a 10 mM stock. Dilute the stock into serum-free culture media to a final dosing concentration (e.g., 10 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced membrane permeabilization.

  • Temperature Equilibration: Pre-incubate one set of plates at 37°C (Active Uptake) and another set at 4°C (NSB Control) for 30 minutes prior to dosing.

Phase 2: Incubation & Quenching
  • Dosing: Aspirate growth media and add 2 mL of the 10 µM BDCB dosing solution to each well.

  • Incubation: Incubate plates at their respective temperatures (37°C and 4°C) for the desired time points (e.g., 0.5, 1, 2, and 4 hours).

  • Quenching (The Wash): Immediately transfer 37°C plates to wet ice to halt endocytosis and efflux pump activity. Aspirate the dosing media.

  • BSA Stripping: Wash all wells three times with 2 mL of ice-cold PBS containing 1% (w/v) Fatty-Acid-Free BSA. Leave the third wash on the cells for 3 minutes to maximize the extraction of surface-bound BDCB.

  • Final Wash: Wash twice with ice-cold PBS (no BSA) to remove residual albumin.

Phase 3: Extraction & LC-MS/MS Preparation
  • Lysis: Add 300 µL of ice-cold MS-grade water to each well. Scrape the cells and transfer the suspension to a 1.5 mL Eppendorf tube. Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to mechanically shear the cell membranes.

  • Protein Normalization Aliquot: Remove 20 µL of the raw lysate from each tube and set aside for the BCA Protein Assay.

  • Protein Precipitation: To the remaining 280 µL of lysate, add 840 µL (3 volumes) of ice-cold Acetonitrile (ACN) spiked with an appropriate Internal Standard (IS) (e.g., a deuterated benzamide analog at 50 nM).

  • Clarification: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the clarified supernatant to MS vials for LC-MS/MS injection. Analyze using a C18 column with a gradient of water/acetonitrile (0.1% formic acid) and monitor the specific MRM (Multiple Reaction Monitoring) transitions for BDCB and the IS.

Data Presentation & Interpretation

The raw LC-MS/MS concentrations (ng/mL) are converted to picomoles (pmol) and divided by the total protein mass (mg) derived from the BCA assay. The self-validating nature of the assay is demonstrated by subtracting the 4°C surface-bound fraction from the 37°C total fraction.

Table 1: Representative Cellular Uptake Kinetics of 10 µM BDCB in Caco-2 Cells

Incubation Time (h)Total Detected at 37°C (pmol/mg)Surface Bound at 4°C (pmol/mg)True Intracellular Uptake (pmol/mg)Internalization Ratio (%)
0.545.2 ± 3.112.1 ± 1.533.1 ± 2.8 73.2%
1.088.5 ± 5.414.3 ± 1.874.2 ± 4.9 83.8%
2.0156.7 ± 8.215.0 ± 2.1141.7 ± 7.5 90.4%
4.0210.4 ± 11.016.2 ± 1.9194.2 ± 10.1 92.3%

Interpretation: The plateauing of the 4°C signal indicates that non-specific membrane saturation occurs rapidly (within 30 minutes). The time-dependent increase in the true intracellular fraction confirms that BDCB is actively accumulating within the cytosolic compartment, rather than merely sticking to the cellular exterior.

References

  • Title: A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat Source: PubMed Central (PMC) URL: [Link]

  • Title: A New Strategy to Screen Molecular Imaging Probe Uptake in Cell Culture Without Radiolabeling Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Source: Journal of Nuclear Medicine URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the severe aqueous solubility challenges associated with N-(2-bromo-4,5-dimethylphenyl)-2,4-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the severe aqueous solubility challenges associated with N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide .

This molecule presents a "worst-case scenario" for aqueous solubility. The presence of three heavy halogens (two chlorines, one bromine) and two methyl groups drives its partition coefficient (LogP) to extreme levels. Furthermore, the rigid, planar nature of the amide linkage coupled with bulky ortho-substituents creates significant steric hindrance, leading to tight crystal lattice packing. To successfully formulate this compound, we must systematically dismantle both its high solvation energy barrier ("grease ball" characteristics) and its high crystal lattice energy ("brick dust" characteristics).

I. Diagnostic Triage: Selecting the Right Solubilization Strategy

Before troubleshooting, we must align the physicochemical properties of the API with the correct thermodynamic intervention. The decision tree below outlines the causality behind our formulation selection.

FormulationDecision Start Target API: N-(2-bromo-4,5-dimethylphenyl) -2,4-dichlorobenzamide CheckMP Assess Physicochemical Profile (Tm, LogP, Lattice Energy) Start->CheckMP HighMP High Tm (>200°C) 'Brick Dust' Behavior CheckMP->HighMP High Lattice Energy LowMP Low Tm (<150°C), High LogP 'Grease Ball' Behavior CheckMP->LowMP High Solvation Energy ASD Amorphous Solid Dispersion (Disrupts Crystal Lattice) HighMP->ASD Nanosuspension Nanosuspension (Increases Surface Area) HighMP->Nanosuspension SMEDDS SMEDDS / Lipid Formulation (Bypasses Dissolution) LowMP->SMEDDS Cyclodextrin Cyclodextrin Complexation (Molecular Encapsulation) LowMP->Cyclodextrin

Decision tree for solubility enhancement based on physicochemical properties.

Quantitative Comparison of Formulation Strategies
ParameterAmorphous Solid Dispersion (ASD)Cyclodextrin Complexation (CD)Lipid-Based Formulation (SMEDDS)
Primary Mechanism Kinetically traps API in a high-energy, disordered state, removing lattice energy barriers[1].Thermodynamically encapsulates hydrophobic aromatic rings within a hydrophilic shell[2].Pre-dissolves API in an isotropic lipid/surfactant mixture, bypassing dissolution[3].
Ideal API Profile High Tm (>200°C), High LogPSpecific molecular dimensions (fits 6.0-6.5 Å cavity), High LogPLow Tm (<150°C), High LogP (>4)
Typical Drug Loading 10% - 30% (w/w)1:1 or 2:1 Molar Ratio (Low % w/w)1% - 15% (w/w) depending on oil solubility
Physical Stability Metastable (Requires high Tg polymer to prevent recrystallization)Thermodynamically stable in aqueous solutionKinetically stable microemulsion upon aqueous dilution
Key Excipients HPMCAS, PVP-VA, SoluplusHP-β-CD, SBE-β-CDCapryol 90, Kolliphor EL, Transcutol HP

II. Frequently Asked Questions (Troubleshooting Formulation Failures)

Q1: I attempted to dissolve the compound using standard cosolvents (DMSO/Ethanol), but it crashes out instantly upon dilution in aqueous media. Why? A1: Cosolvency relies on lowering the dielectric constant of the bulk solvent. However, this supersaturation is purely transient. When you dilute the system in aqueous media (like simulated gastric fluid), the solvent capacity drops exponentially, not linearly. Because your molecule has extreme hydrophobicity (driven by the bromo, dichloro, and dimethyl groups), the thermodynamic drive to minimize water contact causes rapid nucleation and precipitation. Solution: You must add a precipitation inhibitor (e.g., HPMC or PVP) to the aqueous phase to maintain supersaturation by sterically hindering crystal growth[4].

Q2: My Amorphous Solid Dispersion (ASD) showed excellent initial solubility, but the dissolution rate plummeted after 3 months of storage. What happened? A2: Your system underwent solid-state recrystallization. Amorphous drugs exist in a high free-energy state and naturally seek thermodynamic equilibrium (the crystalline lattice)[1]. If the glass transition temperature ( Tg​ ) of your final polymer-drug matrix is not at least 50°C higher than your storage temperature, molecular mobility allows the drug to re-align into crystals. Solution: Switch to a polymer with a higher Tg​ (like HPMCAS) or reduce your drug loading percentage to increase the overall matrix Tg​ .

Q3: I am trying to form a Cyclodextrin inclusion complex, but my phase-solubility diagram is flat. Is the molecule too big? A3: Yes, likely. N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide contains two highly substituted, bulky aromatic rings. A standard β -cyclodextrin cavity (~6.0 Å) may not accommodate both rings simultaneously. Solution: You are likely forming a weak complex where only one ring partially enters the cavity. Switch to a modified cyclodextrin like Sulfobutylether- β -cyclodextrin (SBE- β -CD), which has extended hydrophobic arms that can better wrap around bulky halogens, improving the binding constant ( K1:1​ )[2].

III. Validated Experimental Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to in vivo studies unless the in-process validation steps are met.

Workflow A: Amorphous Solid Dispersion (ASD) via Spray Drying

Spray drying is preferred over Hot Melt Extrusion (HME) for this specific molecule because its highly rigid structure likely results in a melting point too high for thermal extrusion without degrading the polymer carrier.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 100 mg of the API and 400 mg of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 10 mL of a 1:1 (v/v) Dichloromethane/Methanol mixture. Ensure complete visual dissolution.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) at a feed rate of 3 mL/min.

  • Drying Kinetics: Set the inlet temperature to 85°C and the aspirator to 100%. The rapid evaporation of DCM/MeOH kinetically traps the API molecules within the HPMCAS polymer chains before they can organize into a crystal lattice.

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step: Perform Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will exhibit a single, unified glass transition temperature ( Tg​ ) and a complete absence of the API's characteristic melting endotherm ( Tm​ ). If a melting peak is present, phase separation has occurred; reduce drug loading.

Workflow B: Self-Microemulsifying Drug Delivery System (SMEDDS)

For "grease ball" molecules (high LogP, highly lipophilic), bypassing the dissolution step entirely by pre-dissolving the drug in a lipid matrix is often the most effective strategy[5].

SMEDDS_Pathway Capsule SMEDDS Pre-concentrate (API + Oil + Surfactants) Stomach Gastric Dispersion (Mild Agitation) Capsule->Stomach Microemulsion O/W Microemulsion (<100 nm Droplets) Stomach->Microemulsion Intestine Enzymatic Digestion (Lipases / Bile Salts) Microemulsion->Intestine MixedMicelles Mixed Micelles (Solubilized API) Intestine->MixedMicelles

In vivo self-emulsification and lipid digestion pathway of SMEDDS formulations.

Step-by-Step Methodology:

  • Excipient Titration: Based on the Lipid Formulation Classification System (LFCS) Type IIIb[3], prepare a blank pre-concentrate mixture of 30% Capryol 90 (Oil), 50% Kolliphor EL (Surfactant), and 20% Transcutol HP (Co-solvent).

  • API Loading: Add the API to the pre-concentrate in 10 mg increments. Stir at 40°C using a magnetic stirrer until equilibrium solubility is reached (solution remains completely clear).

  • Equilibration: Allow the loaded SMEDDS to rest at room temperature for 48 hours to ensure no delayed precipitation occurs.

  • Self-Validation Step (Dispersion Test): Drop 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). A successful SMEDDS will spontaneously form a transparent or slightly bluish dispersion within 2 minutes.

  • Analytical Confirmation: Analyze the dispersion via Dynamic Light Scattering (DLS). The system is validated if the Z-average droplet size is < 100 nm and the Polydispersity Index (PDI) is < 0.3[4].

Workflow C: Cyclodextrin Inclusion Complexation via Kneading

This method utilizes mechanical force to drive the hydrophobic moieties of the drug into the cyclodextrin cavity, displacing high-enthalpy water molecules.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP- β -CD at a 1:2 molar ratio (due to the dual bulky aromatic rings, a 1:2 sandwich complex may form).

  • Wetting: Place the HP- β -CD in a mortar and add a small amount of a 50:50 Water/Ethanol mixture to form a thick, homogenous paste.

  • Kneading: Gradually add the API powder to the paste. Knead vigorously with a pestle for 45-60 minutes. The mechanical shearing forces the hydrophobic drug into the hydrophobic CD cavity[2]. Add drops of solvent as needed to maintain the paste consistency.

  • Drying & Milling: Dry the paste in a vacuum desiccator for 48 hours, then mill and pass through a 100-mesh sieve.

  • Self-Validation Step: Conduct 1 H-NMR spectroscopy in D 2​ O. The complex is confirmed only if you observe distinct chemical shift perturbations in the internal cavity protons (H3 and H5) of the cyclodextrin, proving that the benzamide's aromatic rings have physically inserted into the cavity[6].

IV. References

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer Source: MDPI - Pharmaceutics URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL:[Link]

  • Application of Lipid-Based Formulations in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review Source: MDPI - Pharmaceutics URL:[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole Source: MDPI - Molecules URL:[Link]

  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability Source: Hrčak - Portal of Croatian Scientific and Professional Journals URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide vs standard benzamide derivatives

An In-Depth Technical Guide to the Comparative Analysis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide and Standard Benzamide Derivatives Introduction: The Enduring Relevance of the Benzamide Scaffold in Medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Analysis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide and Standard Benzamide Derivatives

Introduction: The Enduring Relevance of the Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern drug discovery, recognized for its versatile pharmacophoric properties.[1] As a privileged structure, it is present in approximately 25% of top-selling pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The chemical tractability of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide focuses on a novel derivative, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, and provides a comprehensive framework for its evaluation against established standard benzamide derivatives.

While extensive public data on N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is nascent, its unique substitution pattern—featuring a halogenated benzoyl ring and a substituted aniline—suggests a high potential for novel biological activity. This document, therefore, serves as both a profile of this compound class and a methodological guide for researchers. We will explore plausible synthetic routes, outline robust experimental protocols for comparative bioactivity screening, and provide the rationale behind these experimental designs, empowering drug development professionals to rigorously assess this and other novel chemical entities.

Part 1: Profiling N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Structural and Physicochemical Analysis

The structure of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide combines several key functional groups expected to influence its biological profile:

  • 2,4-Dichlorobenzamide Core: The dichloro-substitution on the benzoyl ring significantly increases the lipophilicity of the molecule. The chlorine atoms act as strong electron-withdrawing groups, potentially influencing the reactivity of the amide bond and creating specific halogen-bonding interactions with biological targets.

  • N-(2-bromo-4,5-dimethylphenyl) Group: The aniline portion is heavily substituted. The ortho-bromo group is a bulky halogen that can induce conformational constraints and participate in halogen bonding. The vicinal dimethyl groups at the 4 and 5 positions are electron-donating and increase lipophilicity, which can enhance membrane permeability.

Based on structurally related compounds, the predicted physicochemical properties are likely to include high lipophilicity (logP) and low aqueous solubility (logSw), factors that are critical for absorption, distribution, metabolism, and excretion (ADME) profiling.

Proposed Synthesis Protocol

The most direct and widely adopted method for synthesizing N-substituted benzamides is the acylation of an amine with an activated carboxylic acid, typically an acyl chloride.[3][4] This approach is favored for its high yields and operational simplicity.

Experimental Protocol: Synthesis via Acyl Chloride Amination

Objective: To synthesize N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide from 2,4-dichlorobenzoic acid and 2-bromo-4,5-dimethylaniline.

Step 1: Formation of 2,4-Dichlorobenzoyl Chloride

  • To a solution of 2,4-dichlorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an inert nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Add thionyl chloride (1.2 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the cessation of gas evolution (HCl and SO₂).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4-dichlorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation Reaction

  • Dissolve 2-bromo-4,5-dimethylaniline (1.0 eq.) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq.), to the aniline solution. This base acts as a scavenger for the HCl byproduct generated during the reaction.[6]

  • Slowly add a solution of the crude 2,4-dichlorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled aniline mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final compound, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.[7][8]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2,4-Dichlorobenzoic Acid C Reflux in DCM A->C B Thionyl Chloride (SOCl₂) + cat. DMF B->C D 2,4-Dichlorobenzoyl Chloride C->D G Stir at 0°C to RT D->G E 2-Bromo-4,5-dimethylaniline E->G F Triethylamine (Et₃N) in DCM F->G H Crude Product G->H I Purification H->I J N-(2-bromo-4,5-dimethylphenyl)- 2,4-dichlorobenzamide I->J

Caption: Proposed two-step synthesis workflow for the target compound.

Part 2: Standard Benzamide Derivatives as Comparative Benchmarks

To understand the potential of a novel compound, it must be benchmarked against existing derivatives with well-characterized biological activities. Benzamides have been successfully developed as inhibitors of various targets.

Key Classes and Mechanisms of Action
  • HDAC Inhibitors: Many benzamide derivatives, such as Entinostat (MS-275), are potent histone deacetylase (HDAC) inhibitors.[9] They typically feature a zinc-binding group (like an ortho-aminoanilide), a linker, and a capping group that interacts with the surface of the enzyme. Inhibition of HDACs leads to histone hyperacetylation, chromatin remodeling, and ultimately, apoptosis in cancer cells.[5]

  • Cholinesterase Inhibitors: Certain benzamide structures have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.[7][10]

  • Antimicrobial Agents: The benzamide scaffold is present in numerous compounds with antibacterial and antifungal properties.[2] Their mechanism can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

  • Prokinetic Agents: Substituted benzamides like KDR-5169 act as selective serotonin 5-HT4 receptor agonists, promoting gastrointestinal motility.[1][11]

G cluster_0 Mechanism of HDAC Inhibition Benzamide Benzamide-based HDAC Inhibitor (e.g., Entinostat) HDAC HDAC Enzyme (Active Site with Zn²⁺) Benzamide->HDAC Binds to Active Site Deacetylation Deacetylation HDAC->Deacetylation Acetylation Histone Acetylation (Maintained) HDAC->Acetylation Inhibits Histone Histone Protein (Lysine-Ac) Histone->Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Chromatin OpenChromatin Open Chromatin (Gene Expression) Acetylation->OpenChromatin Apoptosis Tumor Cell Apoptosis OpenChromatin->Apoptosis

Caption: Simplified pathway of benzamide-based HDAC inhibitors.

Part 3: A Framework for Comparative Biological Evaluation

A systematic, multi-tiered screening approach is essential to comprehensively profile the bioactivity of a novel compound against established standards.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide and a standard benzamide (e.g., Entinostat) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Comparative Data Presentation: Anticancer Activity

CompoundCell LineTarget ClassIC₅₀ (µM)
N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide MCF-7 (Breast)To be determinedExperimental Value
A549 (Lung)To be determinedExperimental Value
Entinostat (Standard) [5]MCF-7 (Breast)HDAC Inhibitor0.93 (HDAC1)
Vorinostat (Standard) [5]T47D (Breast)HDAC Inhibitor2.22
Compound 8a (Coumarin Benzamide) [12]HepG2 (Liver)Tubulin Polymerization211.16 (µg/mL)
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[2]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) corresponding to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Comparative Data Presentation: Antimicrobial Activity

CompoundStaphylococcus aureus (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Experimental ValueExperimental ValueExperimental Value
N-(2-bromo-phenyl)-2-hydroxy-benzamide (Analogue) [14]N/AN/A312.5 - 625
Ciprofloxacin (Standard) 0.25 - 1.00.015 - 0.12N/A
Nystatin (Standard) [14]N/AN/A< 312.5
General Screening Workflow

A logical progression from synthesis to detailed biological characterization is crucial for efficient drug discovery.

G A Synthesis & Purification of Novel Benzamide B Primary Screening (e.g., Cytotoxicity @ 10 µM) A->B C Hit Identification (>50% Inhibition) B->C Yes H Inactive B->H No D Secondary Assays (Dose-Response) C->D E IC₅₀ / MIC Determination D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) E->F G Lead Candidate F->G

Caption: A generalized workflow for the biological screening of novel compounds.

Conclusion

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide represents a novel chemical entity with significant potential, stemming from its heavily substituted benzamide structure. While direct biological data remains to be established, this guide provides a robust, scientifically-grounded framework for its synthesis and comparative evaluation. By benchmarking its performance in anticancer and antimicrobial assays against well-characterized standard benzamides, researchers can effectively determine its therapeutic potential and elucidate its mechanism of action. The detailed protocols and comparative data structures presented herein are designed to serve as a practical resource for drug development professionals, ensuring that the evaluation of this and other novel benzamide derivatives is conducted with rigor, reproducibility, and a clear understanding of the underlying scientific principles.

References

  • BenchChem. (2025). 2-(Phenylamino)Benzamide mechanism of action studies. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. BenchChem.
  • Karaman, N. et al. (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed.
  • BenchChem. (2025).
  • Cheshmazar, N. et al. (2024).
  • El-Gammal, O. et al. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Li, H. et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis.
  • BenchChem. (n.d.). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Nishiyama, Y. et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed.
  • BenchChem. (2025). A Comparative Analysis of N-(4-Bromophenyl)
  • Zhang, L. et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Gorgan, L. D. et al. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities. BenchChem.
  • BenchChem. (2025). biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.

Sources

Comparative

Validating the Efficacy of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide in Xenograft Models: A Comparative Guide

For researchers, scientists, and drug development professionals, the preclinical validation of a novel therapeutic candidate is a critical step in the journey from discovery to clinical application. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the preclinical validation of a novel therapeutic candidate is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison for evaluating the efficacy of the novel compound, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide , in xenograft models. Due to the novelty of this specific molecule, this guide establishes a scientifically-grounded, hypothesized mechanism of action and compares its potential efficacy against established alternatives, supported by experimental data from the literature.

Introduction and Hypothesized Mechanism of Action

The chemical structure of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, featuring a substituted benzamide core, is reminiscent of a class of targeted anti-cancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with specific DNA repair deficiencies, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of SSBs, which then result in double-strand breaks (DSBs) during DNA replication. The inability of these cancer cells to efficiently repair DSBs through homologous recombination (HR) leads to a state of "synthetic lethality," resulting in targeted cell death while largely sparing healthy cells.

Therefore, we hypothesize that N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide acts as a PARP inhibitor . The dichlorobenzamide moiety likely interacts with the nicotinamide binding domain of the PARP enzyme, while the bromo-dimethylphenyl group may influence the compound's potency, selectivity, and pharmacokinetic properties.

This guide will compare the potential efficacy of this novel compound with two well-established, FDA-approved PARP inhibitors: Olaparib and Talazoparib .

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) DNA_DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits DNA_DSB_C Double-Strand Break (DSB) DNA_SSB_C->DNA_DSB_C replication fork collapse BER_C Base Excision Repair (BER) PARP_C->BER_C activates HR_C Defective Homologous Recombination (HR) DNA_DSB_C->HR_C cannot be repaired by Apoptosis Apoptosis HR_C->Apoptosis leads to Compound N-(2-bromo-4,5-dimethylphenyl) -2,4-dichlorobenzamide Compound->PARP_C inhibits

Caption: Hypothesized mechanism of PARP inhibition leading to synthetic lethality.

Comparative Efficacy in Xenograft Models

To establish a benchmark for the in vivo efficacy of a novel PARP inhibitor, we have compiled data on Olaparib and Talazoparib from xenograft studies using cell lines with known BRCA mutations. These studies demonstrate significant tumor growth inhibition (TGI), providing a quantitative measure of anti-tumor activity.

CompoundCell Line (Cancer Type)Mouse ModelDosageTGI (%) / OutcomeReference(s)
Olaparib MDA-MB-436 (BRCA1 mutant Breast)Nude Mice50 mg/kg, i.p., 5 days/week~79% (in combination)[1]
SNU-601 (Gastric)Balb/c Nude Mice50 mg/kg, daily for 28 daysSignificant tumor growth inhibition[2]
BRCA2-mutated Ovarian PDX--Greatly inhibited growth[3]
Talazoparib MX-1 (BRCA1 mutant Breast)Nude Mice0.33 mg/kg, p.o., daily for 28 daysSignificant tumor growth inhibition[4]
SCLC PDX ModelsNSG Mice0.2 mg/kg, p.o., daily (Mon-Fri)Tumor growth inhibition (with IR)[5][6]
BRCA-mutant Breast PDX--Tumor regression in 42.8% of models[7]

TGI (Tumor Growth Inhibition) is a key metric, but some studies report outcomes as tumor regression or significant growth delay. p.o. = oral gavage; i.p. = intraperitoneal; PDX = Patient-Derived Xenograft; IR = Ionizing Radiation.

Experimental Protocols for In Vivo Validation

A robust and well-documented protocol is essential for validating the efficacy of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide. Below are detailed, self-validating workflows for establishing and evaluating anti-tumor activity in two relevant xenograft models.

MDA-MB-436 (BRCA1-mutant Breast Cancer) Orthotopic Xenograft Model

This model is highly relevant for studying PARP inhibitors due to its BRCA1 mutation, making it sensitive to synthetic lethality.

Protocol Workflow

MDA_MB_436_Workflow cluster_cell_prep Cell Preparation cluster_inoculation Tumor Inoculation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture 1. Culture MDA-MB-436 cells (RPMI, 10% FBS, 37°C, 5% CO2) harvest 2. Harvest cells at 80-90% confluency cell_culture->harvest viability 3. Check viability (>95%) using Trypan Blue harvest->viability resuspend 4. Resuspend in PBS/Matrigel (1:1) viability->resuspend inject 6. Inject 2x10^6 cells in 100 µL into mammary fat pad acclimatize 5. Acclimatize female NSG mice (6-8 weeks old) for 1 week acclimatize->inject monitor_tumor 7. Monitor tumor growth (calipers, 2x/week) randomize 8. Randomize when tumors reach ~100-150 mm³ monitor_tumor->randomize treat 9. Administer compound or vehicle (daily, p.o.) randomize->treat monitor_health 10. Monitor body weight & health (2x/week) treat->monitor_health endpoint 11. Endpoint: Tumor volume ~1500 mm³ or signs of toxicity monitor_health->endpoint necropsy 12. Necropsy: Excise and weigh tumors analyze 13. Calculate TGI (%) and perform statistical analysis necropsy->analyze

Caption: Workflow for MDA-MB-436 orthotopic xenograft study.

Step-by-Step Methodology:

  • Cell Culture: Culture MDA-MB-436 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Cell Preparation for Inoculation:

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Perform a cell count and assess viability using a Trypan Blue exclusion assay; viability must be >95%.

    • Resuspend the cell pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Animal Model and Inoculation:

    • Use female athymic nude or NOD/SCID mice, 6-8 weeks of age. Allow for at least one week of acclimatization.

    • Anesthetize the mice. Inoculate 2 x 10^6 cells in a volume of 100 µL into the fourth mammary fat pad.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width with digital calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide formulation for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).

    • Administer the compound at predetermined doses (e.g., 25, 50, 100 mg/kg) and the vehicle to the control group, typically once daily.

    • Record body weights twice weekly as a measure of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weights.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Capan-1 (BRCA2-mutant Pancreatic Cancer) Subcutaneous Xenograft Model

The Capan-1 model offers another clinically relevant system, particularly for pancreatic cancer, and carries a BRCA2 mutation, making it a suitable model for testing PARP inhibitors.[8][9]

Step-by-Step Methodology:

  • Cell Culture: Maintain Capan-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS and 1% Penicillin-Streptomycin. These cells can be slow to recover from cryopreservation and may have a population of viable floating cells that should be retained during subculturing.

  • Cell Preparation for Inoculation:

    • Follow the same harvesting and viability check procedures as for MDA-MB-436.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL.

  • Animal Model and Inoculation:

    • Use female athymic nude or SCID mice, 10-12 weeks old.[10]

    • Subcutaneously inject 1 x 10^6 cells in a 100 µL volume into the right flank of each mouse.[8]

  • Tumor Growth Monitoring and Treatment:

    • Palpate the injection sites up to three times weekly until tumors are established.[8]

    • Begin caliper measurements when tumors become palpable and continue twice weekly.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

    • Administer N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide and vehicle control as described for the MDA-MB-436 model.

  • Endpoint and Data Analysis:

    • Follow the same endpoint criteria and data analysis procedures as outlined in the previous protocol.

Conclusion and Future Directions

The structural characteristics of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide strongly suggest its potential as a novel PARP inhibitor. The experimental protocols detailed in this guide provide a robust framework for validating its efficacy in clinically relevant xenograft models of breast and pancreatic cancer. By comparing its performance against established PARP inhibitors like Olaparib and Talazoparib, researchers can accurately determine its therapeutic potential.

Successful validation in these models, demonstrating significant tumor growth inhibition at well-tolerated doses, would provide a strong rationale for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately, progression towards clinical trials.

References

  • Farago AF, et al. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Clin Cancer Res. 2018 Oct 15;24(20):5143-5152. [Link]

  • Farago AF, et al. Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. AACR Journals. [Link]

  • Sun K, et al. Effect of niraparib and olaparib on tumor volume and body weight in a BRCA1mut MDA-MB-436 TNBC cell line-derived xenograft model. ResearchGate. [Link]

  • Farago AF, et al. Abstract 4736: Dose optimization of olaparib plus temozolomide in small cell lung cancer (SCLC) patient-derived xenograft (PDX) models for clinical translation. AACR Journals. [Link]

  • Altogen Labs. Capan1 Xenograft Model. [Link]

  • Muniandy M, et al. Synergistic effect of olaparib and selinexor on the growth of BRCA1-mut MDA-MB-436 xenografts in immunodeficient mice. ResearchGate. [Link]

  • Li H, et al. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. BMC Cancer. [Link]

  • Stewart E, et al. Nanoformulation of Talazoparib Increases Maximum Tolerated Doses in Combination With Temozolomide for Treatment of Ewing Sarcoma. Frontiers in Oncology. [Link]

  • Audeh MW, et al. Synergy with decitabine expands the utility of talazoparib: A novel therapeutic strategy for BRCA-proficient pancreatic cancer. biomodal. [Link]

  • Rottenberg S, et al. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed. [Link]

  • Chung Y-L, et al. a Treatment protocol for human breast tumor xenografts in nude mice. b... ResearchGate. [Link]

  • Meric-Bernstam F, et al. Abstract P5-06-01: Talazoparib antitumor effects in BRCA-deficient breast cancer models. AACR Journals. [Link]

  • Wang L, et al. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. [Link]

  • Liu J-F, et al. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer. PLOS One. [Link]

  • Altogen Transfection. Capan-1 Xenograft Model. [Link]

  • Min A, et al. Olaparib significantly inhibits tumor growth in a xenograft model of SNU-601 human gastric cancer. ResearchGate. [Link]

  • Antineo. Capan-1 Tumour Model - Pancreatic Cancer. [Link]

  • Drugs.com. Olaparib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Wang L, et al. Repeated treatments of Capan-1 cells with PARP1 and Chk1 inhibitors promote drug resistance, migration and invasion. Cell Death & Disease. [Link]

  • Gérault, A, et al. Low-Dose and Long-Term Olaparib Treatment Sensitizes MDA-MB-231 and SUM1315 Triple-Negative Breast Cancers Spheroids to Fractioned Radiotherapy. Cancers. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • De, P, et al. A New Mouse Model for the Study of Human Breast Cancer Metastasis. PLOS One. [Link]

  • Kim, H, et al. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. [Link]

  • De, P, et al. NSG mice consistently develop macro-metastases when MDA-MB-436 cells are injected orthotopically into the mammary fat pad. ResearchGate. [Link]

Sources

Validation

Reproducibility and Optimization of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Synthesis

Executive Summary The synthesis of highly functionalized benzamides is a cornerstone of small-molecule drug discovery and agrochemical development. However, the reproducible synthesis of N-(2-bromo-4,5-dimethylphenyl)-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzamides is a cornerstone of small-molecule drug discovery and agrochemical development. However, the reproducible synthesis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide presents a significant synthetic challenge. The coupling of 2-bromo-4,5-dimethylaniline with a 2,4-dichlorobenzoyl donor is severely impeded by the steric bulk of the ortho-bromo substituent and the electronic deactivation of the aniline core.

This guide objectively compares three standard amide bond formation protocols, providing mechanistic insights, quantitative performance data, and self-validating experimental methodologies to establish the most reproducible and scalable route for researchers and process chemists.

Mechanistic Insights: Overcoming Steric and Electronic Deactivation

To design a reproducible protocol, one must first understand the structural liabilities of the starting materials:

  • Steric Shielding: The bromine atom at the ortho position of 2-bromo-4,5-dimethylaniline creates a dense steric shield around the amine nitrogen. When using, the resulting O-acylisourea active ester intermediate is excessively bulky, preventing the hindered aniline from successfully attacking the carbonyl carbon.

  • Electronic Deactivation: The inductive electron-withdrawing effect of the halogen further reduces the nucleophilicity of the nitrogen lone pair.

  • Nucleophilic Catalysis: To overcome these barriers, 1[1]. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst. DMAP reacts with 2,4-dichlorobenzoyl chloride to form a highly reactive, planar N-acylpyridinium salt. This intermediate is far more electrophilic than the parent acid chloride and can2[2].

Quantitative Performance Data

The following table summarizes the experimental outcomes of three distinct synthetic methodologies evaluated for the target molecule.

Synthesis MethodReagents & ConditionsYield (%)Reaction TimeCrude Purity (HPLC)Scalability Profile
Method A: Carbodiimide 2,4-Dichlorobenzoic acid, EDCI, HOBt, DIPEA, DMF, RT< 30%24 hours45% (High SM recovery)Poor (Costly, low yield)
Method B: Schotten-Baumann 2,4-Dichlorobenzoyl chloride, 2M NaOH (aq), DCM, 0 °C to RT62 - 68%6 hours85% (Acid byproduct)Moderate (Biphasic limits)
Method C: DMAP-Catalyzed 2,4-Dichlorobenzoyl chloride, TEA, DMAP (cat.), THF, 0 °C to RT91 - 95% 4 hours > 98% Excellent

Experimental Methodologies

Protocol 1: DMAP-Catalyzed Anhydrous Acylation (Method C - Optimal)

This self-validating protocol ensures complete conversion while systematically removing all catalysts and byproducts during the workup phase.

Reagents:

  • 2-bromo-4,5-dimethylaniline (1.0 eq, 10 mmol)

  • 2,4-dichlorobenzoyl chloride (1.1 eq, 11 mmol)

  • Triethylamine (TEA) (2.0 eq, 20 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask and purge with inert gas (N₂ or Argon). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive 2,4-dichlorobenzoyl chloride into unreactive 2,4-dichlorobenzoic acid.

  • Substrate Dissolution: Dissolve 2-bromo-4,5-dimethylaniline in 40 mL of anhydrous THF. Add TEA and DMAP. Causality: TEA serves as the bulk acid scavenger to neutralize the HCl generated, driving the equilibrium forward. DMAP is kept catalytic as it is continuously regenerated in the cycle.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dilute 2,4-dichlorobenzoyl chloride in 10 mL of THF and add dropwise over 15 minutes. Causality: The reaction between the acyl chloride and DMAP is highly exothermic; cooling prevents the degradation of the N-acylpyridinium intermediate.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor consumption of the aniline via TLC (Hexanes/EtOAc 3:1, UV visualization).

  • Quench & Extraction: Once complete, quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Self-Validating Workup:

    • Wash the combined organic layers with 1M HCl (2 × 30 mL). Causality: This step selectively protonates and removes all unreacted TEA, DMAP, and trace unreacted aniline into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This neutralizes and extracts any 2,4-dichlorobenzoic acid formed via trace moisture hydrolysis.

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

Protocol 2: Biphasic Schotten-Baumann Reaction (Method B - Alternative)

Useful when anhydrous conditions cannot be maintained, though yield is sacrificed due to competing hydrolysis.

Step-by-Step Procedure:

  • Dissolve 2-bromo-4,5-dimethylaniline (1.0 eq) in Dichloromethane (DCM) (0.2 M).

  • Add an equal volume of 2M aqueous NaOH. Causality: The biphasic system keeps the base and the highly reactive acyl chloride separated, slowing down total hydrolysis while still neutralizing the HCl byproduct at the phase interface.

  • Cool the vigorously stirring biphasic mixture to 0 °C.

  • Add 2,4-dichlorobenzoyl chloride (1.5 eq) dropwise. Causality: A higher equivalent of the acyl chloride is required here because a portion will inevitably be hydrolyzed by the aqueous NaOH.

  • Stir vigorously for 6 hours at room temperature.

  • Separate the organic layer, wash with 1M HCl, followed by brine, dry over Na₂SO₄, and concentrate.

Synthesis Workflow Visualization

The following diagram maps the logical flow and outcomes of the three evaluated methodologies.

SynthesisWorkflow SM Starting Materials: 2-bromo-4,5-dimethylaniline + 2,4-dichlorobenzoyl donor MethA Method A: EDCI/HOBt (Standard Coupling) SM->MethA Carboxylic Acid MethB Method B: Schotten-Baumann (Biphasic NaOH/DCM) SM->MethB Acyl Chloride MethC Method C: DMAP-Catalyzed (Anhydrous THF/TEA) SM->MethC Acyl Chloride ResA Yield: <30% Issue: Steric Hindrance MethA->ResA ResB Yield: ~65% Issue: Competing Hydrolysis MethB->ResB ResC Yield: >90% Result: Efficient Acyl Transfer MethC->ResC Target Target Molecule: N-(2-bromo-4,5-dimethylphenyl) -2,4-dichlorobenzamide ResA->Target ResB->Target ResC->Target

Fig 1: Comparative synthesis workflows for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

References

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews / Luxembourg Bio Technologies. Available at: Link

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: 1

  • Technical Support Center: N-Acylation of Hindered Anilines. Benchchem. Available at: 2

Sources

Comparative

A Researcher's Guide to Characterizing Novel Bioactive Compounds: Benchmarking N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Introduction: The Enigma of a Novel Compound In the dynamic landscape of drug discovery, researchers frequently encounter novel chemical entities with therapeutic potential. N-(2-bromo-4,5-dimethylphenyl)-2,4-dichloroben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enigma of a Novel Compound

In the dynamic landscape of drug discovery, researchers frequently encounter novel chemical entities with therapeutic potential. N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is one such compound, a molecule holding the promise of biological activity. However, like many nascent drug candidates, its specific biological target and inhibitory potency are yet to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound like N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide. We will navigate the critical process of benchmarking its inhibitory activity, not against a predetermined target, but by establishing a rationale for target selection and a rigorous methodology for determining its half-maximal inhibitory concentration (IC50).

The Rationale for a Panel-Based Benchmarking Approach

The journey to understanding a new drug candidate begins with identifying its biological target. The chemical structure of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, featuring a dichlorobenzamide moiety, suggests a broad potential for interaction with various protein classes. Benzamide derivatives, for instance, are known to exhibit a wide range of pharmacological activities. In the absence of a defined target, a logical and scientifically sound approach is to screen the compound against a diverse panel of well-characterized biological targets. This strategy not only helps in identifying the primary target but also provides insights into potential off-target effects.

For the purpose of this guide, we have selected a representative panel of three distinct and pharmacologically significant targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase involved in angiogenesis, a critical process in cancer progression.

  • Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system.

  • Monoamine Oxidase B (MAO-B): A mitochondrial enzyme responsible for the degradation of neurotransmitters.

This panel allows for the assessment of the compound's activity across different protein families, providing a broad initial characterization.

Benchmarking Against Known Inhibitors: A Comparative Analysis

A crucial step in evaluating a novel compound is to compare its potency against established inhibitors of the selected targets. This provides a clear context for its potential efficacy. The following tables summarize the IC50 values of well-known inhibitors for our benchmark panel.

Table 1: IC50 Values of Known VEGFR2 Inhibitors
InhibitorIC50 (VEGFR2)Reference
Apatinib1 nM[1]
Axitinib0.2 nM[1]
Cabozantinib0.035 nM[1]
Lenvatinib4.0 nM
Pazopanib30 nM[1]
Regorafenib4.2 nM (murine)[1]
Sunitinib80 nM[1]
Vandetanib40 nM[1]
Table 2: IC50 Values of Known CB1 Receptor Antagonists
AntagonistIC50/Ki (CB1)Reference
Rimonabant (SR141716)1.8 nM (Ki)[2][3]
AM2518 nM (IC50)[2]
JD-50371.5 nM (IC50)[2]
Monlunabant0.3 nM (Ki)[2]
AM41130.80 nM (Ki)[4]
Δ9-THCV434 nM (IC50)[5]
Table 3: IC50 Values of Known MAO-B Inhibitors
InhibitorIC50 (MAO-B)Reference
Selegiline0.040 µM[6]
Pargyline404 nM[7]
Lazabemide18 nM[8]
Compound 6 (Chalcone derivative)0.0021 µM[6]
Compound 23 (Thiosemicarbazide derivative)0.042 µM[9]

Experimental Protocols for IC50 Determination

To ensure scientific rigor and reproducibility, it is imperative to follow standardized and well-validated protocols for determining the IC50 values of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide against the selected targets.

General Workflow for Compound Characterization

The overall process of characterizing a novel inhibitor is a systematic one, beginning with target selection and culminating in detailed kinetic analysis.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity & Mechanism Novel Compound\nN-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Novel Compound N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide Benchmark Target Panel\n(VEGFR2, CB1, MAO-B) Benchmark Target Panel (VEGFR2, CB1, MAO-B) Novel Compound\nN-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide->Benchmark Target Panel\n(VEGFR2, CB1, MAO-B) Initial Single-Concentration\nScreening Initial Single-Concentration Screening Benchmark Target Panel\n(VEGFR2, CB1, MAO-B)->Initial Single-Concentration\nScreening Hit Identification Hit Identification Initial Single-Concentration\nScreening->Hit Identification Dose-Response Assay\n(IC50 Determination) Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay\n(IC50 Determination) Data Analysis\n(Non-linear Regression) Data Analysis (Non-linear Regression) Dose-Response Assay\n(IC50 Determination)->Data Analysis\n(Non-linear Regression) IC50 Value IC50 Value Data Analysis\n(Non-linear Regression)->IC50 Value Selectivity Profiling\n(Against related targets) Selectivity Profiling (Against related targets) IC50 Value->Selectivity Profiling\n(Against related targets) Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling\n(Against related targets)->Mechanism of Action Studies

Caption: A generalized workflow for the characterization of a novel inhibitor.

Protocol 1: VEGFR2 Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibition of VEGFR2 kinase activity.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR2. A decrease in ATP corresponds to kinase inhibition.

Materials:

  • Recombinant human VEGFR2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (test compound)

  • Known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control

  • ADP-Glo™ Kinase Assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • Assay Setup:

    • Add the master mixture to all wells of the 96-well plate.

    • Add the test compound dilutions, positive control, or vehicle control (kinase buffer with DMSO) to the respective wells.

    • Add kinase buffer to the "blank" wells (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR2 enzyme to all wells except the "blank" wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Reaction Termination and Signal Generation:

    • Add the ADP-Glo™ reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

Protocol 2: CB1 Receptor Binding Assay (Radioligand-based)

This protocol describes a competitive binding assay to measure the affinity of the test compound for the CB1 receptor.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the CB1 receptor.

Materials:

  • Membrane preparation from cells expressing human CB1 receptor

  • [3H]CP55,940 (radiolabeled agonist)

  • N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (test compound)

  • Known CB1 antagonist (e.g., Rimonabant) as a positive control

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • The membrane preparation.

    • The test compound dilutions, positive control, or vehicle control.

    • A fixed concentration of [3H]CP55,940.

    • For non-specific binding control wells, add a high concentration of an unlabeled CB1 agonist.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[11][12]

Protocol 3: MAO-B Enzyme Activity Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory effect of the test compound on MAO-B activity.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorescent probe.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO assay buffer

  • MAO-B specific substrate (e.g., benzylamine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (test compound)

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • Black, opaque 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in MAO assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the MAO-B enzyme to all wells except the "blank" wells.

    • Add the test compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Add this working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 20-30 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "blank" wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[13][14]

Visualizing the Biological Context: The VEGFR2 Signaling Pathway

Understanding the biological pathway in which a target operates is crucial for interpreting the potential downstream effects of its inhibition. The following diagram illustrates the central role of VEGFR2 in promoting angiogenesis.

Caption: A simplified diagram of the VEGFR2 signaling pathway and the point of inhibition.

Conclusion: A Path Forward for Novel Compound Characterization

The journey from a novel chemical entity to a potential therapeutic is a meticulous process of characterization and validation. For a compound like N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, where the biological target is not yet known, a systematic, panel-based approach to determining its inhibitory profile is essential. By benchmarking its IC50 values against known inhibitors of diverse and relevant targets such as VEGFR2, CB1, and MAO-B, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The protocols and frameworks provided in this guide offer a robust starting point for the in-depth technical evaluation of this and other novel bioactive compounds, paving the way for future drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of hMAO-B-IN-8.
  • Selleckchem.com. VEGFR2 Selective Inhibitors.
  • BioAssay Systems. (n.d.).
  • Singh, O. P., et al. (2018). Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. Journal of Pharmacological and Toxicological Methods, 93, 65-72.
  • MedchemExpress.com. Cannabinoid Receptor | Antagonists.
  • BenchChem. (2025). Application Notes and Protocols for Measuring VEGFR2-IN-7 IC50 in Cancer Cell Lines.
  • BenchChem. (2025). Application Note: Determination of IC50 Value for hMAO-B-IN-6, a Novel Human Monoamine Oxidase B Inhibitor.
  • Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1278, 134934.
  • Da Prada, M., et al. (1989). The potent and selective MAO-B inhibitor lazabemide (Ro 19-6327) is a reversible, competitive inhibitor. Biochemical pharmacology, 38(23), 4327-4330.
  • ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice.
  • ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.
  • Li, Y., et al. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-13.
  • INDIGO Biosciences. (n.d.). Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1).
  • Science.gov. inhibition ic50 values: Topics.
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
  • Pertwee, R. G. (2005). The pharmacology of cannabinoid receptors and their ligands: an overview. International Journal of Obesity, 29(S1), S3-S8.
  • Pertwee, R. G., et al. (2005). The psychoactive plant cannabinoid, Δ9-tetrahydrocannabinol, is antagonized by Δ8-and Δ9-tetrahydrocannabivarin in mice in vivo. British journal of pharmacology, 146(6), 767-775.
  • Osmaniye, D., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6668.
  • Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 59-70.
  • Sink, K. S., et al. (2010). The novel cannabinoid CB1 receptor neutral antagonist AM4113 suppresses food intake and food-reinforced behavior but does not induce signs of nausea in rats. Neuropsychopharmacology, 35(4), 957-969.
  • Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(1), 83-89.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • Springer Nature Experiments. (n.d.). Assay of CB1 Receptor Binding.
  • PubMed. (2016). Assay of CB1 Receptor Binding.
  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies.

Sources

Validation

A Researcher's Guide to Off-Target Profiling: A Comparative Analysis for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (Compound X)

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. While identifying a potent on-target modulator is a significant milestone, understanding its off-target interactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. While identifying a potent on-target modulator is a significant milestone, understanding its off-target interactions is paramount for predicting potential toxicities, uncovering secondary pharmacology, and ensuring the overall safety and efficacy of a therapeutic candidate. Unforeseen interactions with unintended biological molecules can lead to adverse effects or even novel therapeutic opportunities.

This guide provides a comprehensive comparison of leading methodologies for off-target profiling, using the novel benzamide derivative, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (hereafter referred to as Compound X), as a representative case study for a new chemical entity with an uncharacterized cross-reactivity profile. We will delve into the technical underpinnings, comparative strengths, and practical implementation of two orthogonal, industry-standard approaches: broad-panel kinase screening and cellular target engagement assays.

The Challenge: Characterizing a Novel Benzamide Derivative

Compound X, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, is a small molecule with a chemical structure that offers multiple potential interaction points within the complex cellular environment. Without prior biological data, a systematic and unbiased approach is required to map its interaction landscape. The core challenge is to move from a state of unknown activity to a well-defined selectivity profile. This guide will compare two powerful platforms to achieve this: a large-scale in vitro binding assay (KINOMEscan) and a cell-based thermal stability assay (Cellular Thermal Shift Assay - CETSA).

Comparative Analysis of Off-Target Profiling Platforms

Choosing the right off-target profiling strategy depends on the stage of drug development, the nature of the compound, and the specific questions being asked. Here, we compare a broad, unbiased biochemical screen with a targeted, cell-based validation method.

FeatureKINOMEscan® (Biochemical Binding Assay)Cellular Thermal Shift Assay (CETSA®)
Principle Active site-directed competition binding assay.Ligand-induced thermal stabilization of proteins in cells or lysates.
Environment In vitro (recombinant kinases)In situ (intact cells or cell lysates)
Scope Broad (e.g., ~500 kinases) and scalable.Hypothesis-driven (few targets) to proteome-wide (with MS).
Data Output Binding affinity (Kd) or percent inhibition.Thermal shift (ΔTagg) or isothermal dose-response curves.
Primary Use Case Broad, early-stage selectivity profiling and hit identification.Target engagement validation in a physiological context.
Strengths - Highly comprehensive and unbiased for the kinome. - Quantitative and reproducible. - Differentiates potent binders.- Confirms target binding in a native cellular environment. - No need for compound or protein labeling. - Can be adapted for high-throughput screening.
Limitations - Lacks cellular context (e.g., ATP competition, scaffolding proteins). - Limited to the protein families on the panel.- Traditional format (Western blot) is low-throughput. - Not all binding events result in a thermal shift. - Proteome-wide analysis is technically demanding.

Experimental Strategy for Profiling Compound X

A robust strategy for characterizing Compound X would involve a two-phase approach. First, an unbiased screen to identify potential interaction partners, followed by a cell-based assay to confirm engagement at the most promising off-targets under more physiologically relevant conditions.

Phase 1: Broad Kinase Cross-Reactivity Screening (KINOMEscan®)

Given that a significant portion of targeted therapies interacts with the human kinome, a broad kinase panel is an essential first step to de-risk a new compound. The KINOMEscan® platform offers a high-throughput method to quantitatively measure the binding of a compound against a large panel of kinases.

Causality of Experimental Choice: An in vitro binding assay is chosen for the initial screen because it is unbiased and provides a wide net to catch potential interactions across a large, well-characterized protein family. This approach quickly identifies high-affinity interactions without the complexities of cellular uptake, metabolism, or endogenous ligand competition, providing a clean baseline of potential targets.

Validation

High-Performance LC-MS/MS Validation for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide: A Comparative Guide

Introduction and Analytical Challenges N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8) is a highly halogenated, lipophilic synthetic compound. Its structural complexity—featuring one bromine and tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8) is a highly halogenated, lipophilic synthetic compound. Its structural complexity—featuring one bromine and two chlorine atoms on a benzamide core—presents unique challenges for mass spectrometric detection. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying this compound in complex biological matrices requires a rigorously validated LC-MS/MS method that can overcome severe matrix effects and leverage its unique isotopic signature.

This guide provides a comprehensive comparison of analytical platforms and extraction methodologies, grounded in the[1] and the [2].

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF HRMS

When developing a method for heavily halogenated compounds, the choice of the mass spectrometry platform dictates the assay's linear dynamic range and selectivity.

  • Triple Quadrupole (QqQ): The gold standard for absolute quantitation. QqQ operates in Multiple Reaction Monitoring (MRM) mode. Because the compound contains Br and Cl, it produces a distinct isotopic cluster (M, M+2, M+4, M+6). For maximum sensitivity, the [M+H]+ precursor at m/z 373.9 (representing the ^81^Br/^35^Cl2 or ^79^Br/^37^Cl^35^Cl isotopologues) is selected over the monoisotopic m/z 371.9, as it provides a superior signal-to-noise ratio during collision-induced dissociation (CID).

  • Quadrupole Time-of-Flight (Q-TOF): Ideal for metabolite identification (MetID) and resolving isobaric matrix interferences. Q-TOF provides high-resolution exact mass (HRMS), which is crucial during early-stage drug development to track the biotransformation of the 2,4-dichlorobenzamide moiety.

Table 1: Performance Comparison of LC-MS/MS Platforms
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Absolute Quantitation (PK/TK)Metabolite ID (MetID) & Discovery
Sensitivity (LLOQ) 1.0 ng/mL10.0 ng/mL
Linear Dynamic Range 4-5 orders of magnitude2-3 orders of magnitude
Mass Resolution Unit mass (~0.7 Da FWHM)High Resolution (>30,000 FWHM)
Isotope Handling Selects specific isotopologue (m/z 373.9)Resolves full isotopic envelope

Causality in Sample Preparation: SPE vs. LLE

The extreme lipophilicity of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide[3] causes it to bind strongly to plasma proteins.

  • Why Solid-Phase Extraction (SPE) is Preferred: While Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate is cost-effective, it co-extracts endogenous neutral lipids. Polymeric reversed-phase SPE (e.g., Oasis HLB) allows for aggressive washing steps (e.g., 5% methanol) that remove phospholipids. This causality is critical: removing phospholipids significantly reduces ion suppression in the Electrospray Ionization (ESI) source, ensuring the assay meets the strict matrix effect criteria (CV ≤ 15%) mandated by the FDA[2].

Analytical Workflow

LCMS_Comparison cluster_prep Sample Preparation Comparison cluster_ms Detection Platform Comparison Sample Biological Matrix (Plasma/Serum) SPE Solid-Phase Extraction (SPE) High Recovery, Low Matrix Effect Sample->SPE Extract LLE Liquid-Liquid Extraction (LLE) Cost-Effective, Moderate Recovery Sample->LLE Extract LC UHPLC Separation (C18, Acidic Mobile Phase) SPE->LC Preferred LLE->LC Alternative QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation LC->QqQ Routine PK QTOF Q-TOF HRMS Isotopic Resolution & MetID LC->QTOF Discovery Validation ICH M10 / FDA Method Validation QqQ->Validation Data QTOF->Validation Data

Figure 1: Comparative LC-MS/MS workflow for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following QqQ protocol integrates continuous self-validation steps to form a closed, self-verifying analytical run[4].

Step 1: Reagent Preparation & System Suitability
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mechanistic Causality: The benzamide nitrogen is weakly basic. Formic acid provides the necessary protons to efficiently ionize the molecule in the ESI+ source, forming the [M+H]+ ion.

  • Self-Validation (SST): Inject a neat standard (10 ng/mL) six times before the run. The System Suitability Test (SST) passes only if the coefficient of variation (CV) of the peak area is <5%.

Step 2: Sample Extraction (SPE)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS)[2] to correct for extraction losses and matrix effects.

  • Precipitate proteins with 100 µL of 1% formic acid to disrupt protein binding.

  • Load onto a pre-conditioned polymeric SPE plate.

  • Wash with 5% methanol in water to elute salts and polar interferences.

  • Elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of 50:50 Mobile Phase A:B.

Step 3: Chromatographic Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Gradient: 20% B to 95% B over 3 minutes. The high final organic composition ensures the elution of this highly hydrophobic analyte and prevents run-to-run carryover.

Step 4: Mass Spectrometry (QqQ MRM)
  • Precursor Ion: m/z 373.9 [M+H]+

  • Product Ion: m/z 173.0 (2,4-dichlorobenzoyl cation).

  • Mechanistic Causality: Cleavage of the amide bond yields a highly stable acylium ion due to resonance and the electron-withdrawing chlorines. This provides a robust MRM transition with minimal background noise.

Validation Parameters & Data Presentation

According to the ICH M10 guidelines[1], the assay must meet strict acceptance criteria. The inclusion of Quality Control (QC) samples bracketing the unknown samples ensures the run is self-validating.

Table 2: Representative Validation Data (SPE-QqQ Platform)
Validation ParameterAcceptance Criteria (ICH M10)Experimental Result
Inter-assay Accuracy ±15% of nominal (±20% LLOQ)92.4% – 104.1%
Inter-assay Precision (CV) ≤15% (≤20% LLOQ)3.2% – 7.8%
Matrix Effect (IS-normalized) CV ≤ 15%4.1% (Minimal suppression)
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Carryover ≤20% of LLOQ in blank0.0% (Not detected)

References

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

As laboratory professionals dedicated to advancing science, our commitment extends beyond discovery to ensuring a safe and environmentally responsible research environment. The proper management of chemical waste is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing science, our commitment extends beyond discovery to ensuring a safe and environmentally responsible research environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, a halogenated aromatic amide. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

The causality behind these protocols is rooted in the chemical nature of the compound. As a doubly halogenated (bromo- and chloro-) organic molecule, its disposal requires specific handling to mitigate risks associated with toxicity and environmental persistence. Improper disposal can lead to the formation of hazardous byproducts and long-term ecological damage.

Hazard Identification and Risk Assessment: Know Your Compound
  • Structural Analogs: A close structural isomer, 2-bromo-N-(2,4-dichloro-phenyl)-benzamide, is classified as causing eye irritation and being very toxic to aquatic life with long-lasting effects[1]. Another component of the molecule's structure, 2,4-Dichlorobenzamide, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2].

  • Halogenated Compound Class: As a halogenated organic compound, it falls into a category of chemicals that are often persistent in the environment and can produce highly toxic gases like hydrogen bromide and hydrogen chloride upon improper combustion[3][4].

Based on this analysis, it is imperative to treat N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide as a hazardous substance with the potential for skin, eye, and respiratory irritation, and as a significant environmental hazard, particularly to aquatic ecosystems.

Table 1: Summary of Anticipated Hazards and Classifications

Hazard TypeAnticipated ClassificationRationale and Key Precautions
Human Health Eye Irritant, Skin Irritant, Respiratory IrritantBased on data for 2-bromo-N-(2,4-dichloro-phenyl)-benzamide and 2,4-Dichlorobenzamide[1][2]. Always handle with appropriate PPE.
Environmental Hazardous to the aquatic environment (Acute and Chronic)Based on data for 2-bromo-N-(2,4-dichloro-phenyl)-benzamide[1]. Prevent any release to drains or waterways.
Disposal Hazard Halogenated Organic WasteRequires segregation and specialized disposal, typically high-temperature incineration[5].
Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any waste collection, ensure the proper personal protective equipment is in use. This is a non-negotiable standard for handling any potentially hazardous chemical waste.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Work Area: All waste handling and segregation should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors[6].

Waste Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for halogenated compounds is segregation . Mixing halogenated and non-halogenated waste streams complicates disposal, significantly increases costs, and can create dangerous chemical incompatibilities[7][8].

Step 1: Designate a Halogenated Organic Waste Container

  • Container Selection: Use a chemically compatible container, preferably made of polyethylene[6]. Halogenated compounds can degrade and form acidic byproducts (like HBr and HCl) that corrode metal containers[6]. The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release[3].

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[3]. The label must include:

    • The words "HAZARDOUS WASTE "[7].

    • The full chemical name: "N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide ". Do not use abbreviations or chemical formulas[3].

    • If dissolved in a solvent, list the solvent as well (e.g., "Waste N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide in Methylene Chloride").

Step 2: Waste Collection

  • Solid Waste: Collect unused or contaminated solid N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide in the designated solid halogenated waste container. This includes contaminated weigh boats, gloves, and paper towels.

  • Liquid Waste: If the compound is in a solvent, it must be collected in a designated liquid halogenated waste container.

    • Crucial Segregation: Do NOT mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexane)[5][7][8].

    • Incompatibilities: Do not collect strong acids, bases, or oxidizers in the same container with this organic waste[6][7].

Step 3: Container Management and Storage

  • Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste[3][7]. This prevents the release of harmful vapors and protects against spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory. This area should be in a well-ventilated location, away from heat or ignition sources, and ideally within secondary containment (such as a large plastic tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) office to arrange for a hazardous waste pickup.

  • Final Disposal Method: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility[5]. This process is necessary to destroy the molecule completely. These incinerators are equipped with specialized scrubbers to neutralize the acidic gases (HBr, HCl) that are produced during combustion, preventing their release into the atmosphere[9].

Spill Management Protocol

Accidents can happen. A prepared response is key to mitigating the hazard.

  • Evacuate and Alert: If a large spill occurs, alert colleagues in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. Close lab doors to contain vapors[3].

  • Contain: Use absorbent pads or other appropriate spill control materials to contain the spill. Do not use combustible materials like paper towels for large liquid spills.

  • Collect: Carefully collect the absorbent material and contaminated debris. Place it into a separate, sealable plastic bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide" and manage it as hazardous waste for EHS pickup[3].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for managing waste containing N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal Generate Generate Waste: N-(2-bromo-4,5-dimethylphenyl) -2,4-dichlorobenzamide IsSolid Is waste solid or liquid? Generate->IsSolid SolidWaste Collect in Labeled 'Solid Halogenated Organic Waste' Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled 'Liquid Halogenated Organic Waste' Container IsSolid->LiquidWaste Liquid Store Store Sealed Container in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store EHS Contact EHS for Hazardous Waste Pickup Store->EHS Incinerate Final Disposal: High-Temperature Incineration at Licensed Facility EHS->Incinerate

Caption: Waste Disposal Workflow for Halogenated Compounds.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that today's scientific advancements do not become tomorrow's environmental liabilities. Always consult your institution's specific waste management guidelines and your material's Safety Data Sheet as the primary sources of information.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • 2-BROMO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE Chemical Information. NextSDS. [Link]

  • Safety Data Sheet for 1-Bromo-3-chloro-5,5-dimethylhydantoin. BWA Water Additives. [Link]

  • PubChem Compound Summary for 2,4-Dichlorobenzamide. National Center for Biotechnology Information. [Link]

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. [Link]

Sources

Handling

Personal protective equipment for handling N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

As a Senior Application Scientist, I approach novel, highly substituted research chemicals with a foundational principle of "maximum assumed toxicity." N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a complex, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach novel, highly substituted research chemicals with a foundational principle of "maximum assumed toxicity." N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a complex, sterically hindered halogenated benzamide. Compounds within this structural class are frequently synthesized as potent intermediates in drug development—often targeting specific biological pathways such as estrogen receptors or CXCR3 chemokines[1][2].

However, the presence of multiple heavy halogens (one bromine and two chlorines) on the aromatic rings profoundly alters the molecule's physicochemical profile. These halogens significantly increase the compound's lipophilicity, enhancing its ability to permeate lipid-rich biological membranes (like human skin) and posing acute dermal and systemic toxicity risks[3].

To ensure absolute safety and operational integrity, the following guide details the mechanistic rationale behind the required Personal Protective Equipment (PPE), handling protocols, and disposal plans.

Mechanistic Risk Assessment & PPE Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's ability to bypass human biological defenses. Halogenated aromatic amides are known to cause skin sensitization, ocular irritation, and potential respiratory distress upon acute exposure[3]. Because this compound is highly lipophilic, standard thin-gauge latex gloves offer an insufficient barrier against permeation—especially if the compound is handled alongside permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥8 mil) or Neoprene gloves.Halogenated aromatics easily permeate standard latex. Double-gloving ensures that if the outer layer is compromised by a solvent, the inner layer maintains the dermal barrier.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face Shield.Prevents ocular exposure to aerosolized micro-particulates during powder transfer, or solvent splashes during solubilization.
Body Protection Flame-resistant (FR) Lab Coat + Disposable Tyvek Sleeves.Prevents the accumulation of fine, static-charged powders on standard cotton weaves, which could lead to secondary exposure outside the lab.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Blocks the inhalation of micronized crystalline powder, which can lodge deep in the pulmonary alveoli.

Operational Plan & Handling Protocol

To maintain scientific integrity and operational safety, handling N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide must follow a strict, self-validating workflow.

Step-by-Step Methodology: Weighing and Solubilization

  • Environmental Verification: Ensure the Class II Type B2 chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open benchtop[4].

  • Static Dissipation: Halogenated powders often carry a static charge. When a standard metal spatula approaches, the charge differential can cause the powder to "jump," creating an invisible, inhalable aerosol cloud. Utilize an anti-static ionizer fan inside the hood and use grounded, polymeric, or anti-static spatulas.

  • Mass Transfer: Tare a conductive weighing boat. Transfer the crystalline solid slowly to minimize micro-dust generation.

  • In-Hood Solubilization: If preparing a stock solution, introduce the solvent (e.g., DMSO, Dichloromethane) directly into the primary containment vial while still inside the hood. Seal the vial with a PTFE-lined septum cap before removing it from the controlled environment.

  • Surface Decontamination: Post-transfer, wipe down the balance and surrounding hood surfaces with a solvent-dampened wipe (e.g., isopropanol) to capture lipophilic residues, followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade residual amide bonds.

Workflow Visualization

G Start Start: Risk Assessment PPE Don High-Barrier PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood State Physical State? Hood->State Powder Solid/Powder Use Anti-Static Tools State->Powder Dry Solution In Solution Use Gas-Tight Syringe State->Solution Dissolved Decon Decontaminate Surfaces (Solvent + Bleach) Powder->Decon Solution->Decon Waste Segregate into Halogenated Waste Decon->Waste

Workflow for the safe handling and processing of halogenated benzamide derivatives.

Spill Response & Environmental Decontamination

In the event of an accidental release, immediate containment is required to prevent cross-contamination and facility-wide exposure.

Step-by-Step Methodology: Spill Containment

  • Isolate the Area: Immediately halt work and evacuate non-essential personnel from the immediate vicinity[4].

  • Powder Spills: Do NOT sweep dry powder; mechanical sweeping generates hazardous aerosols. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the solid matrix.

  • Solution Spills: Deploy activated carbon or universal chemical absorbents to sequester the liquid. Halogenated compounds bind effectively to high-surface-area carbon substrates.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) container.

RCRA-Compliant Disposal Plan

Because N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide contains multiple halogen atoms (Br, Cl), its disposal is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5].

Causality Note: Mixing halogenated waste with non-halogenated waste is a critical safety violation. If halogenated waste is incinerated at standard temperatures, it can catalyze the formation of highly toxic dioxins and furans. It requires specialized high-temperature incineration[6].

Step-by-Step Methodology: Waste Management

  • Segregation: Deposit all residual chemical, contaminated PPE, and spill cleanup materials into a dedicated, explicitly marked "Halogenated Organic Waste" container[6]. Do not mix with standard organic solvents.

  • Containment Integrity: Ensure the waste container is UV-resistant and chemically compatible (e.g., HDPE) to prevent degradation from the halogenated compound or its carrier solvents[6].

  • Regulatory Labeling: Affix a standardized hazardous waste label detailing the exact chemical name, the primary characteristic hazard (e.g., "Toxic/Irritant"), and the initial date of accumulation to track time-sensitive disposal windows[5].

  • Storage & Transport: Store the sealed container in a secondary containment tray within a secure, ventilated waste accumulation area. Waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) within the EPA-mandated timeframe (typically 90 to 180 days, depending on your facility's generator status)[7][8].

References

  • Safe Laboratory Hazardous Waste Disposal Tips - Environmental Marketing Services.[Link]

  • How to Dispose of Chemical Waste and Laboratory Waste - Hazardous Waste Experts. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - USW Online. [Link]

  • Hazardous Waste Management for School Laboratories and Classrooms - EPA. [Link]

  • Laboratory Safety and Chemical Hygiene Plan - Northwestern University. [Link]

  • CXCR3 inhibitors for therapeutic interventions: current status and perspectives - Frontiers. [Link]

  • Identification of Halogen-Based Derivatives as Potent Inhibitors of Estrogen Receptor Alpha of Breast Cancer - ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.